4-Bromoisoxazole
Description
Overview of Isoxazole (B147169) Heterocycles in Synthetic Chemistry
Historical Context and Significance of Isoxazole Ring Systems
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in organic chemistry. ijpcbs.comclockss.org The first synthesis of the isoxazole ring was achieved by Dunstan and Dymond in 1891. ijpcbs.com However, it was the work of Ludwig Claisen in 1888, who first identified the cyclic structure of 3-methyl-5-phenylisoxazole, that laid a significant foundation for understanding this class of compounds. ijpcbs.com A major advancement in isoxazole chemistry occurred between 1930 and 1946 through Quilico's research on the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com
Isoxazoles are considered aromatic compounds, exhibiting properties similar to other aromatic systems like furan (B31954) and pyridine (B92270) under certain conditions. clockss.org Their versatility as synthetic intermediates is a key aspect of their significance. ijpcbs.com They can be transformed into various functional groups and other heterocyclic systems, making them valuable in the synthesis of complex natural products and pharmaceuticals. ijpcbs.com The isoxazole nucleus is a core component of numerous commercially available drugs, including the antibiotic cycloserine and the anti-inflammatory COX-2 inhibitors. ijpcbs.comajrconline.org
Role of Halogenated Isoxazoles in Organic Synthesis
Halogenated isoxazoles, such as 4-bromoisoxazole, are particularly important in organic synthesis due to the enhanced reactivity conferred by the halogen substituent. researchgate.net The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The halogenation of isoxazoles can be achieved through various methods, with high regioselectivity often being a key objective. clockss.orgacs.org For instance, direct halogenation of the isoxazole ring can yield specific isomers depending on the reaction conditions and the substituents already present on the ring. clockss.org The development of efficient and selective halogenation techniques continues to be an active area of research. acs.orgacs.org The resulting haloisoxazoles serve as versatile precursors for a wide range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.net
Unique Structural Features of this compound
Electrophilic and Nucleophilic Considerations of the Bromine Moiety
The chemical behavior of this compound is largely dictated by the electronic properties of the bromine atom and its position on the isoxazole ring. In organic chemistry, a nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. libretexts.orgunacademy.commasterorganicchemistry.com The bromine atom in this compound can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions.
The carbon atom to which the bromine is attached is electron-deficient due to the electronegativity of the bromine and the electron-withdrawing nature of the isoxazole ring. cymitquimica.com This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. libretexts.org Consequently, this compound can undergo nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. chembk.com
Conversely, the bromine atom itself possesses lone pairs of electrons and can, under certain circumstances, act as a nucleophile. However, its primary role in most reactions is that of a leaving group in substitution reactions or as a handle for metal-catalyzed cross-coupling reactions.
Impact of Bromine on Isoxazole Ring Reactivity
Conversely, the bromine atom enhances the ring's susceptibility to nucleophilic attack, particularly at the C4 position. This facilitates a range of synthetic transformations that would not be possible with the parent isoxazole. The C-Br bond can be readily activated by transition metal catalysts, such as palladium, enabling a variety of cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating new C-C bonds and introducing diverse functional groups onto the isoxazole core.
Research Landscape and Future Directions for this compound
Current research involving this compound is heavily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. chembk.comchembk.comresearchgate.net The ability to functionalize the 4-position of the isoxazole ring through cross-coupling reactions makes this compound a highly sought-after building block. researchgate.net For example, it is used in the synthesis of trisubstituted isoxazoles, which are a class of compounds with diverse pharmacological properties. nih.gov
Future research is likely to continue exploring the synthetic utility of this compound in creating libraries of complex molecules for drug discovery and materials science. researchgate.netrsc.org The development of new and more efficient catalytic systems for the functionalization of the C-Br bond will be a key area of focus. Furthermore, the synthesis of novel this compound derivatives with different substitution patterns will expand the range of available building blocks for organic chemists. The exploration of its use in the synthesis of photochromic materials and other advanced materials also presents an exciting avenue for future investigation. mdpi.com
Emerging Trends in Halogenated Heterocycle Research
The study of halogenated heterocycles is a dynamic area of chemical research, driven by their widespread applications, particularly as pharmaceutical building blocks. archivemarketresearch.comarchivemarketresearch.com Halogens play a crucial role in activating and modifying organic compounds due to their high electrophilicity and ability to act as leaving groups. mdpi.com A key trend is the development of selective functionalization methods for heterocyclic systems, where halogens are pre-installed at specific positions to direct subsequent reactions. researchgate.net
Recent progress has highlighted several innovative strategies:
Halogen-Induced Cyclizations: These reactions use electrophilic halogen atoms to activate unsaturated systems, leading to the formation of highly functionalized carbocycles and heterocycles. mdpi.com The size and number of halogen atoms can be used to control the stereoselectivity of the products. mdpi.com
The Halogen Dance Reaction: This reaction involves the base-induced migration of a halogen atom to a more thermodynamically stable position on an aromatic or heterocyclic ring. researchgate.net It has proven to be a powerful tool for accessing substituted heterocycles that are otherwise difficult to synthesize. researchgate.net
Catalytic C–H Functionalization: Significant effort is being directed towards the direct functionalization of C–H bonds on the alkyl side-chains of heterocycles. rsc.org This approach offers a more atom-economical route to complex molecules, and various catalytic systems, including those based on redox-active metals and organocatalysts, are being explored. rsc.org
These trends underscore the importance of halogenated heterocycles like this compound as platforms for discovering new chemical transformations and constructing novel molecular entities. archivemarketresearch.com The focus is increasingly on developing biocompatible building blocks with reduced toxicity and creating efficient, clean synthetic protocols. archivemarketresearch.commdpi.com
Potential for Advanced Synthetic Transformations
The bromine atom on the this compound ring is a key feature that enables a wide range of advanced synthetic transformations. This positions the compound as a versatile precursor for creating more complex, substituted isoxazoles.
One of the most significant applications is in palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura cross-coupling, in particular, has been successfully employed to couple 5-bromoisoxazoles with various boronic acids to form trisubstituted isoxazoles. researchgate.net The use of bulky phosphine (B1218219) ligands has been shown to be essential for achieving high yields and suppressing the formation of ketone byproducts. researchgate.net This modular approach is highly valuable for building libraries of druglike molecules. acs.org
Furthermore, the isoxazole ring itself can participate in or direct transformations. Research has shown that isoxazoles can be used in:
Cycloaddition Reactions: The development of regioselective cycloaddition methods provides access to stable MIDA boronate-functionalized isoxazoles, which are valuable intermediates for further cross-coupling reactions. acs.org
Intramolecular Electrophilic Aromatic Substitution (SEAr): By introducing appropriate functional groups, the isoxazole ring can undergo intramolecular cyclization to form fused heterocyclic systems, such as isoxazolopyridines and isoxazolopyrans. researchgate.net
Synthesis of Selenated Isoxazoles: this compound can serve as a precursor for other functionalized isoxazoles. For instance, related alkynone o-methyloximes can undergo three-component reactions with elemental selenium and boronic acids to produce 4-organoselenylisoxazoles, which are themselves useful synthetic intermediates. acs.org
The potential for these and other transformations, such as reduction and alkylation processes, highlights the synthetic utility of the 4-acylisoxazole framework, which can be derived from brominated precursors. anu.edu.au
Table 2: Examples of Synthetic Transformations Involving Substituted Isoxazoles
| Reactant Type | Reaction | Key Reagents/Catalysts | Product Type | Source |
| 3,4-disubstituted 5-bromoisoxazoles | Suzuki-Miyaura Cross-Coupling | Pd₂(dba)₃, P(t-Bu)₃·HBF₄ | Trisubstituted isoxazoles | researchgate.net |
| MIDA boronate-functionalized isoxazoles | Suzuki-Miyaura Cross-Coupling | Palladium catalyst | Druglike compounds with heterocyclic moieties | acs.org |
| 4-Propargylaminoisoxazoles | Propargyl aza-Claisen Rearrangement | Cationic gold(I) catalysts | 4-amino-5-allenylisoxazoles | researchgate.net |
| Isoxazolyl-4-carboxylic acids | Oxidative [4+2] Annulation with alkynes | [Cp*RhCl₂]₂ | Pyranoisoxazolones | researchgate.net |
| Alkynone o-methyloximes | Three-component reaction | Selenium, Boronic Acids, AgNO₂ | 4-Organoselenylisoxazoles | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVIGFQMLUJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397518 | |
| Record name | 4-Bromoisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97925-43-4 | |
| Record name | 4-Bromoisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisoxazole | |
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Synthetic Methodologies for 4 Bromoisoxazole and Its Derivatives
Direct Halogenation Approaches to 4-Bromoisoxazole
Direct halogenation involves the reaction of a pre-formed isoxazole (B147169) core with a brominating agent. This approach is favored for its atom economy and operational simplicity. The C-4 position of the isoxazole ring is electronically activated towards electrophilic attack, making direct bromination at this site a regiochemically favored process. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine.
The inherent electronic nature of the isoxazole ring dictates the regioselectivity of electrophilic substitution reactions. The nitrogen atom, being highly electronegative, deactivates the adjacent C-3 and C-5 positions towards electrophilic attack. In contrast, the C-4 position is relatively electron-rich, making it the primary site for bromination. This inherent reactivity allows for the selective synthesis of 4-bromoisoxazoles without the need for complex protecting group strategies. Studies on the electrophilic substitution of 3,5-disubstituted isoxazoles consistently show that bromination occurs exclusively at the C-4 position.
While direct bromination can often proceed without a catalyst, certain systems have been developed to enhance the efficiency and selectivity of the C-4 halogenation. Acid catalysts are frequently employed to activate the brominating agent, thereby increasing the electrophilicity of the bromine species. For instance, the use of sulfuric acid with N-Bromosuccinimide has been demonstrated to be an effective system for the bromination of various isoxazole derivatives.
In a study involving the bromination of 3,5-dimethylisoxazole, the reaction with NBS in the presence of a catalytic amount of sulfuric acid proceeded smoothly to afford 4-bromo-3,5-dimethylisoxazole in high yield. This highlights the role of the catalyst in facilitating the generation of the active electrophile required for the substitution reaction.
Table 1: Effect of Catalyst on the Bromination of 3,5-Dimethylisoxazole
| Entry | Brominating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | NBS | None | Acetonitrile (B52724) | Moderate |
| 2 | NBS | H₂SO₄ (cat.) | Acetonitrile | High |
The direct C-4 bromination method is applicable to a wide range of isoxazole substrates. Isoxazoles bearing both electron-donating and electron-withdrawing groups at the C-3 and C-5 positions generally undergo successful bromination. For example, 3-aryl-5-methylisoxazoles and 3-alkyl-5-arylisoxazoles have been effectively converted to their 4-bromo derivatives.
However, the substrate scope is not without limitations. The presence of highly activating groups on the isoxazole ring can sometimes lead to over-bromination or side reactions. Conversely, strongly deactivating groups may render the C-4 position insufficiently nucleophilic for the reaction to proceed efficiently, requiring harsher reaction conditions. Furthermore, substrates containing functional groups that are sensitive to acidic conditions or oxidation by the brominating agent may not be compatible with this methodology.
The success of the direct bromination of isoxazoles is highly dependent on the careful optimization of reaction parameters. Factors such as the choice of solvent, reaction temperature, and duration can significantly influence the yield and purity of the desired this compound product.
The selection of an appropriate solvent is critical for achieving high efficiency in the bromination of isoxazoles. The solvent can influence the solubility of the reactants and reagents, as well as the stability of the reaction intermediates. A range of solvents have been explored for this transformation, with varying degrees of success.
Polar aprotic solvents, such as acetonitrile and dichloromethane (DCM), are often effective for reactions involving N-Bromosuccinimide. Acetic acid is also a common choice, particularly when using elemental bromine as the brominating agent, as it can also serve as a catalyst. Research has shown that for the bromination of 3,5-dimethylisoxazole with NBS, acetonitrile provides excellent results.
Table 2: Influence of Solvent on the Yield of 4-Bromo-3,5-dimethylisoxazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | Room Temp. | 2 | 95 |
| 2 | Dichloromethane | Room Temp. | 4 | 88 |
| 3 | Tetrahydrofuran (B95107) | Room Temp. | 6 | 75 |
Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the this compound product while minimizing the formation of impurities. Most direct bromination reactions of isoxazoles can be conveniently carried out at room temperature.
The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is considered complete when the starting isoxazole has been consumed. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific isoxazole substrate and the other reaction conditions employed. For instance, the bromination of 3,5-dimethylisoxazole with NBS in acetonitrile at room temperature is typically complete within 2 hours, affording the product in high yield. Increasing the temperature may accelerate the reaction but can also lead to an increase in the formation of undesired byproducts.
Optimization of Reaction Conditions for Bromination
Synthetic Routes via Precursors and Functional Group Interconversion
The synthesis of this compound and its derivatives can be achieved through various strategic approaches involving the construction of the isoxazole ring from acyclic precursors or, more commonly, through the functionalization of a pre-formed isoxazole ring. The latter often involves functional group interconversion at the C4 position, providing versatile pathways to the target compound.
Lithiation of Isoxazoles Followed by Electrophilic Quenching
A powerful strategy for the regioselective introduction of a bromine atom at the C4 position of the isoxazole ring involves direct metalation to form an organometallic intermediate, which is then trapped with an electrophilic bromine source. This method takes advantage of the acidity of the C4 proton, which can be selectively removed by a strong base.
The formation of a 4-lithioisoxazole intermediate is a key step in this synthetic sequence. The C4 proton of the isoxazole ring is the most acidic, allowing for regioselective deprotonation. This is typically achieved by treating a 3,5-disubstituted isoxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The choice of solvent is crucial, with anhydrous tetrahydrofuran (THF) or diethyl ether being commonly employed to ensure the stability of the highly reactive organometallic species.
The reaction proceeds via the abstraction of the C4 proton by the strong base, resulting in the formation of the corresponding 4-lithiated isoxazole. The stability of this intermediate is dependent on the substituents at the C3 and C5 positions and the reaction temperature, which is typically maintained at -78 °C to minimize decomposition or rearrangement. An alternative to direct deprotonation is the halogen-metal exchange, where a pre-existing halogen at the 4-position (e.g., iodine) is exchanged with lithium. nih.govtcnj.edu This method can also provide access to the desired 4-lithioisoxazole intermediate. nih.govtcnj.edu
Table 1: Conditions for the Formation of 4-Lithioisoxazole Intermediates
| Isoxazole Precursor | Reagent | Solvent | Temperature (°C) | Intermediate Formed |
|---|---|---|---|---|
| 3,5-Disubstituted Isoxazole | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 | 4-Lithio-3,5-disubstituted isoxazole |
| 4-Iodoisoxazole (B1321973) | n-Butyllithium (n-BuLi) or i-PrMgCl/n-BuLi | Tetrahydrofuran (THF) | -78 to -20 | 4-Lithioisoxazole |
Once the 4-lithioisoxazole intermediate is formed in situ, it is quenched with a suitable electrophilic bromine source to introduce the bromine atom at the C4 position. A variety of brominating agents can be employed for this purpose. Molecular bromine (Br₂) is a common choice, although its high reactivity can sometimes lead to side products.
Table 2: Common Electrophilic Bromine Sources for Quenching 4-Lithioisoxazoles
| Electrophilic Bromine Source | Abbreviation | Typical Reaction Conditions |
|---|---|---|
| Molecular Bromine | Br₂ | Addition at -78 °C in THF |
| N-Bromosuccinimide | NBS | Addition at -78 °C in THF |
| 1,2-Dibromotetrachloroethane | DBTCE | Addition at low temperature |
| Carbon Tetrabromide | CBr₄ | Addition at low temperature |
Transformations from Other 4-Substituted Isoxazoles
An alternative approach to the synthesis of 4-bromoisoxazoles involves the transformation of other functional groups already present at the C4 position of the isoxazole ring. These methods can be particularly useful when the required 4-substituted isoxazole precursor is readily available.
Halogen exchange, often referred to as a Finkelstein-type reaction, provides a method for the synthesis of 4-bromoisoxazoles from other 4-haloisoxazoles, such as 4-chloro- or 4-iodoisoxazoles. science.gov For heteroaromatic compounds, this transformation is typically facilitated by a copper(I) catalyst. societechimiquedefrance.fr
In a typical procedure, a 4-iodoisoxazole can be treated with a bromide salt, such as copper(I) bromide (CuBr), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction may require elevated temperatures to proceed at a reasonable rate. The efficiency of the exchange depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions employed.
The conversion of other functional groups at the C4 position into a bromine atom offers another synthetic route. A notable example is the transformation of a 4-amino group via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orgnih.gov
This two-step process begins with the diazotization of a 4-aminoisoxazole (B111107) precursor. masterorganicchemistry.com The amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0–5 °C) to form a 4-isoxazolediazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.
The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). masterorganicchemistry.com The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the desired this compound. wikipedia.org This method is a classic and reliable way to introduce a bromine atom onto an aromatic or heteroaromatic ring in place of an amino group.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.commdpi.com This approach aims to create more sustainable and environmentally friendly synthetic routes by focusing on aspects such as atom economy, the use of safer solvents and catalysts, energy efficiency, and waste minimization. jddhs.com The application of these principles is crucial in pharmaceutical chemistry to mitigate environmental impact while improving the efficiency and safety of producing valuable heterocyclic compounds like isoxazoles. tandfonline.combohrium.com
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for isoxazole derivatives has focused on improving reaction efficiency and reducing waste. One-pot, multi-component reactions are a cornerstone of this effort, as they combine several synthetic steps into a single operation, which avoids the lengthy separation and purification of intermediates, thus increasing product yield and saving time and resources. mdpi.com
Alternative energy sources have been successfully employed to drive these reactions under milder conditions and often with improved yields and shorter reaction times. These green techniques include:
Microwave Irradiation: This method offers rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields compared to conventional heating methods. mdpi.combohrium.com
Ultrasonic Irradiation: The use of ultrasound enhances mass transfer and can accelerate reactions, providing an energy-efficient alternative to traditional stirring and heating. bohrium.comnih.govpreprints.org It is considered an eco-friendly process for conserving energy and minimizing waste. mdpi.com
Natural Sunlight: As a clean, abundant, and non-toxic energy source, sunlight has been used to facilitate the synthesis of 4-arylidene-isoxazole-5(4H)-ones in water without the need for organic solvents or catalysts. semnan.ac.ir
These protocols represent a significant shift towards more sustainable chemical manufacturing, minimizing the environmental footprint associated with the synthesis of complex molecules. eurekaselect.comnih.gov
Catalyst Design for Sustainable Bromination
Sustainable bromination protocols aim to replace hazardous traditional reagents with safer alternatives, often in conjunction with efficient catalytic systems. While direct examples for this compound are specific, broader sustainable methods for brominating organic compounds have been developed. These methods utilize environmentally friendly reagents like potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean primary oxidant. rsc.org The use of catalysts such as those based on Vanadium(V) or Molybdenum(VI) allows for milder and safer reaction conditions compared to classical bromination protocols. rsc.org The design of such catalysts is central to achieving high selectivity and efficiency in the synthesis of brominated heterocyclic compounds.
Heterogeneous catalysts are a key component of green synthesis because they exist in a different phase from the reaction mixture, typically as a solid in a liquid-phase reaction. This property simplifies their separation from the product, which can often be achieved through simple filtration. preprints.org This ease of separation minimizes waste and avoids complex purification procedures.
Several heterogeneous catalysts have been successfully used in the synthesis of isoxazole derivatives. For instance, ZSM-5, a type of zeolite, has been employed as an impressive heterogeneous catalyst for the solvent-free, one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, yielding good to excellent results. tandfonline.comtandfonline.com Another example is SnII-Mont K10, which has been used to catalyze the cyclocondensation of hydroxylamine (B1172632) hydrochloride, aromatic aldehydes, and ethyl acetoacetate. preprints.org
| Catalyst | Reaction Type | Key Advantages | Yield Range | Source |
|---|---|---|---|---|
| ZSM-5 | One-pot, three-component synthesis | Solvent-free conditions, high yield, reusable | 85-96% | tandfonline.com |
| SnII-Mont K10 | One-pot multicomponent cyclocondensation | Ultrasound-assisted, recoverable catalyst | High | preprints.org |
| Fe3O4@MAP-SO3H | Three-component condensation | Ultrasound-assisted, high yield in ethanol-water | up to 92% | nih.gov |
| Graphene Oxide | 1,3-dipolar cycloaddition | Aqueous media, catalyst recyclability | High | bohrium.com |
A significant advantage of heterogeneous catalysis in the context of green chemistry is the ability to recover and reuse the catalyst. tandfonline.com This attribute is not only cost-effective but also crucial for minimizing industrial waste. The reusability of these catalysts has been demonstrated in several studies on isoxazole synthesis.
For example, the ZSM-5 catalyst was successfully recovered and reused multiple times without a significant loss of its catalytic activity. tandfonline.comtandfonline.com Similarly, the SnII-Mont K10 catalyst maintained consistent activity over six reuse cycles after being recovered by simple filtration. preprints.org This durability and potential for repeated use make heterogeneous catalytic systems a highly sustainable option for the large-scale synthesis of isoxazole derivatives.
| Catalyst | Substrate Example | Number of Cycles | Observed Performance | Source |
|---|---|---|---|---|
| ZSM-5 | Benzaldehyde | Several cycles | No significant loss of catalytic activity | tandfonline.com |
| SnII-Mont K10 | Aromatic aldehydes | 6 cycles | Maintained consistent catalytic activity | preprints.org |
Solvent Selection and Waste Minimization Strategies
Solvent selection is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and contribute to air pollution. jddhs.com Green strategies emphasize the reduction or complete elimination of such solvents. In the synthesis of isoxazole derivatives, this has been achieved through several approaches:
Solvent-free Reactions: Conducting reactions without a solvent medium is an ideal green approach, as it drastically reduces waste. jddhs.com The synthesis of isoxazole derivatives using the ZSM-5 catalyst is a prime example of a successful solvent-free protocol. tandfonline.comtandfonline.com
Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an excellent green solvent due to its safety, availability, and low environmental impact. semnan.ac.ir Ethanol and polyethylene glycol (PEG) have also been used as safer media for isoxazole synthesis. bohrium.comresearchgate.net
Aqueous Media: Many modern synthetic protocols for isoxazoles are designed to be performed in an aqueous medium, often with the help of a catalyst to facilitate the reaction. bohrium.comnih.govpreprints.org
Reactivity and Reaction Mechanisms of 4 Bromoisoxazole
Cross-Coupling Reactions Involving 4-Bromoisoxazole
Cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, these reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of the isoxazole (B147169) electrophile with a nucleophilic coupling partner. unistra.frlibretexts.org
Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions involving aryl halides. unistra.frnobelprize.org The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction has been successfully applied to this compound derivatives for the synthesis of more complex molecules.
Detailed research into the synthesis of isoxazole-containing compounds has led to the optimization of Suzuki-Miyaura coupling conditions. nih.gov In one study, various catalysts, solvents, and bases were screened to maximize the yield of the coupling between a this compound derivative and a boronic acid under microwave irradiation. nih.gov The findings indicated that Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, was the most effective catalyst compared to others like Pd(OAc)₂ and Pd₂(dba)₃. nih.gov The highest yield (78%) was achieved using dioxane as the solvent at a temperature of 150 °C with sodium bicarbonate as the base. nih.gov These optimized conditions proved robust and were not highly sensitive to the substrate, accommodating functional groups such as amines and alcohols, with yields generally ranging from 60% to 76%. nih.gov
However, the success of the Suzuki-Miyaura coupling of 4-bromoisoxazoles can be substrate-dependent. In one instance, attempts to synthesize valdecoxib (B1682126) analogues via the coupling of 4-bromoisoxazoles with arylboronic acids were reported to be unsuccessful. researchgate.net In other work, isoxazole boronic esters, synthesized via 1,3-dipolar cycloaddition, were successfully used in Suzuki-Miyaura cross-coupling reactions to form 4-aryl isoxazole derivatives. researchgate.net
| Catalyst (5 mol%) | Base (1.4 equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) nih.gov |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 150 | 60 | 78 |
| Pd(OAc)₂ | NaHCO₃ | Dioxane | 150 | 60 | 25 |
| Pd₂(dba)₃ | NaHCO₃ | Dioxane | 150 | 60 | 33 |
| Pd(dppf)Cl₂ | NaHCO₃ | Dioxane | 150 | 60 | 45 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 150 | 60 | 65 |
| Pd(PPh₃)₄ | NaHCO₃ | DMF | 150 | 60 | 55 |
| Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 120 | 60 | 58 |
| Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 150 | 30 | 75 |
Beyond the Suzuki-Miyaura reaction, palladium catalysis enables other important transformations, though specific examples directly involving this compound can be limited. The Sonogashira coupling, which joins aryl halides with terminal alkynes, has been demonstrated on the related 4-bromo-6H-1,2-oxazine system. nih.gov This suggests that this compound could potentially undergo similar alkynylation reactions.
However, the reactivity of the isoxazole ring can also present challenges. In studies on palladium-catalyzed C-N cross-coupling reactions, it was found that certain heteroaryl halides, including bromoisoxazoles, were recalcitrant and did not yield any of the desired amination product under the tested conditions. nih.gov This highlights that the electronic nature and stability of the isoxazole ring system can significantly influence the outcome of palladium-catalyzed transformations.
While palladium is the most common catalyst for cross-coupling reactions, other transition metals like copper and titanium have also been investigated for their potential to functionalize the this compound core.
Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds. beilstein-journals.org However, the application of modern copper-catalyzed systems to this compound has shown limitations. In an investigation of copper-catalyzed O-arylation of phenols with various heteroaryl halides, this compound was among the substrates that failed to produce any of the desired diaryl ether product under the specified conditions (using picolinic acid as a ligand for copper). nih.gov This outcome suggests that the this compound ring may be incompatible with or deactivate the copper catalyst under these particular reaction conditions.
Titanium, an earth-abundant and low-toxicity metal, is gaining attention for its catalytic applications. rsc.org Research has shown that titanium can catalyze reactions involving this compound. Specifically, a titanium-catalyzed reaction between a this compound and a terminal enamine was successful. msu.edu Using a catalytic system of TiCl₄(THF)₂ and titanium powder in dioxane at 100 °C, the coupled product was formed in a 50% yield. msu.edu Interestingly, the same reaction did not proceed when an internal enamine was used, indicating a sensitivity to the steric environment of the substrate. msu.edu Additionally, titanium(IV) isopropoxide has been employed as a reagent in the reductive amination of an aldehyde derived from a this compound precursor, demonstrating the utility of titanium in transformations of isoxazole-based intermediates. nih.gov
| Reaction Type | Catalyst/Reagent | Coupling Partner | Result | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-N Coupling | Pd-BrettPhos/RuPhos | Amines | No product obtained | nih.gov |
| Copper-Catalyzed O-Arylation | Cu-picolinic acid | Phenols | No product obtained | nih.gov |
| Titanium-Catalyzed Coupling | TiCl₄(THF)₂ / Ti powder | Terminal Enamine | 50% Yield | msu.edu |
| Titanium-Catalyzed Coupling | TiCl₄(THF)₂ / Ti powder | Internal Enamine | No product observed | msu.edu |
Mechanistic Investigations of Cross-Coupling Pathways
The C-4 position of the isoxazole ring, when substituted with a halogen such as bromine, serves as a key handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example of such transformations applied to this compound derivatives. Mechanistic studies reveal that these reactions proceed via a catalytic cycle involving a sequence of elementary steps, primarily oxidative addition and reductive elimination, centered on a low-valent transition metal catalyst, typically palladium.
The catalytic cycle for the cross-coupling of this compound is initiated by the oxidative addition of the C4-Br bond to a low-valent metal center, most commonly palladium(0). This step involves the insertion of the metal into the carbon-bromine bond, which increases the oxidation state and coordination number of the metal, typically from Pd(0) to a Pd(II) species. This process is favored for metals that are basic and easily oxidized. The resulting organopalladium(II) intermediate is a key species that subsequently undergoes transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling).
Catalytic Cycle Steps:
Oxidative Addition: The coordinatively unsaturated Pd(0) catalyst reacts with this compound, cleaving the C-Br bond to form a square planar Pd(II) complex.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the bromide ion.
Reductive Elimination: This is the final, product-forming step where the two organic groups on the Pd(II) center couple and are eliminated from the metal's coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two groups must be adjacent (cis) on the metal center.
The choice of ligands coordinated to the metal center is critical as it profoundly influences the efficiency, selectivity, and scope of the cross-coupling reaction. Ligands can modify the steric and electronic properties of the catalyst, thereby affecting the rates of both the oxidative addition and reductive elimination steps.
Electron-rich ligands , such as bulky dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl bromide by making the metal more nucleophilic.
Sterically hindered (bulky) ligands promote the reductive elimination step. The steric crowding around the metal center pushes the two organic substituents closer together, favoring the formation of the new C-C bond and the release of the final product.
The development of specialized ligands has been instrumental in improving cross-coupling methodologies, enabling reactions to proceed under milder conditions and with a broader range of substrates. For instance, the Suzuki-Miyaura coupling of 3-ethoxy-4-bromo-5-methylisoxazole with phenylboronic acid has been accomplished using a Pd(PPh₃)₂Cl₂ catalyst, highlighting the utility of phosphine (B1218219) ligands in these systems. However, in some cases, the reaction may be incomplete, indicating that the choice of ligand and reaction conditions is crucial for achieving high yields.
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact on Catalysis | Example Ligand Types |
|---|---|---|---|---|
| High Electron-Donating Ability | Accelerates | May slow down if not sterically bulky | Enhances catalyst activity, especially for less reactive halides. | Bulky Dialkylbiarylphosphines, N-Heterocyclic Carbenes (NHCs) |
| Large Steric Bulk | Can hinder approach to metal center | Accelerates | Promotes the final product-forming step, preventing side reactions. | t-Bu₃P, SPhos, XPhos |
| Large Bite Angle (for bidentate ligands) | Can influence geometry | Promotes | Stabilizes the geometry required for elimination. | Xantphos, DPEphos |
Nucleophilic Substitution Reactions at the C-4 Position
The isoxazole ring is an electron-deficient heterocycle, a property enhanced by the electronegativity of the nitrogen and oxygen atoms. This electron deficiency makes the carbon
Ring-Opening and Rearrangement Reactions
The isoxazole nucleus can undergo cleavage and structural reorganization under various conditions, including the presence of acids, bases, heat, or light. These transformations are often driven by the inherent strain and weak N-O bond of the heterocyclic ring.
Acid- or Base-Mediated Ring Cleavage
The isoxazole ring system is known to be susceptible to cleavage under basic conditions. rsc.org The mechanism for the base-induced decomposition of 3-unsubstituted isoxazoles, such as phenyl-substituted derivatives, has been established as a concerted process. rsc.orgresearchgate.net This reaction involves the abstraction of the acidic proton at the C3 position by a base, which occurs simultaneously with the scission of the N-O bond, leading to the formation of a cyanoenolate anion. rsc.org While this specific mechanism has been detailed for phenylisoxazole derivatives, it provides a foundational model for understanding the base-mediated cleavage of this compound, which also possesses a proton at the C3 position.
In the context of synthetic applications, the lability of the isoxazole ring under basic conditions can be an undesirable side reaction. For instance, during palladium-catalyzed cross-coupling reactions, the choice of base is critical to suppress the formation of ring-opened byproducts. The general susceptibility of isoxazoles to basic cleavage underscores the importance of carefully controlled reaction conditions when handling these heterocycles. rsc.org
Acid-catalyzed ring-opening of isoxazoles is also possible, conceptually similar to the acid-catalyzed cleavage of ethers and epoxides. nerdfighteria.infodalalinstitute.com In this type of reaction, the process is typically initiated by the protonation of the ring oxygen atom. This activation makes the ring more susceptible to nucleophilic attack, which leads to cleavage. nerdfighteria.info For example, the hydrolysis of esters and amides is often catalyzed by acid, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. nerdfighteria.infodalalinstitute.com By analogy, the acid-catalyzed hydrolysis of this compound would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack and subsequent ring cleavage to yield difunctionalized products.
Thermal Rearrangements of this compound Derivatives
The thermal behavior of isoxazoles can lead to various rearrangement products, often involving the initial cleavage of the weak N-O bond. While specific studies on the thermal rearrangement of unsubstituted this compound are not extensively detailed in the surveyed literature, the behavior of related isoxazole derivatives provides insight into potential reaction pathways. For instance, certain 3-substituted-5-acetoxy-Δ²-isoxazolines have been shown to readily eliminate acetic acid upon heating to yield the corresponding 3-substituted isoxazoles in high yields. researchgate.net
Furthermore, the thermal isomerization of isoxazoles to oxazoles is a known process that is believed to proceed through a 2H-azirine intermediate. researchgate.net Studies on the thermolysis of various isoxazole derivatives, including 3,5-diaryl-4-bromoisoxazoles, have been conducted, although these have often focused on aspects like NMR spectroscopy rather than the isolation of rearrangement products. gsu.eduresearchgate.netgrafiati.com The thermal stability and isomerization pathways are highly dependent on the substitution pattern of the isoxazole ring. mdpi.commcgill.ca For derivatives of this compound, it is plausible that heating could induce N-O bond homolysis, followed by rearrangement pathways typical for the isoxazole class, potentially leading to isomeric heterocycles or ring-opened products.
Photochemical Transformations
The photochemical reactivity of isoxazoles is a well-studied area, characterized by skeletal rearrangements that lead to various isomeric products. The most common photochemical transformation is the isomerization of isoxazoles into oxazoles. researchgate.net This reaction is particularly relevant for substituted derivatives like 4-phenylisoxazole (B1349851), which undergoes phototransposition to 4-phenyloxazole. researchgate.net
The established mechanism for this photoisomerization involves several steps:
N-O Bond Cleavage: Upon irradiation with UV light, the isoxazole ring undergoes homolytic cleavage of the weak N-O bond.
Formation of an Azirine Intermediate: The resulting diradical species rearranges to form a highly strained 2-acyl-2H-azirine intermediate.
Ring-Opening to a Nitrile Ylide: The azirine intermediate can then open to form a carbonyl nitrile ylide.
Electrocyclization to an Oxazole (B20620): Finally, a 1,5-electrocyclization of the nitrile ylide leads to the formation of the more stable oxazole ring. researchgate.net
Studies on 4-phenylisoxazole have confirmed that this phototransposition occurs via a pathway that involves the interchange of the N2 and C3 ring positions. researchgate.net Given this precedent, it is highly probable that this compound would undergo a similar photochemical rearrangement to yield 4-bromooxazole (B40895) upon UV irradiation. The specific products and efficiency of the reaction can be influenced by the wavelength of light used and the solvent system. researchgate.net
Radical Reactions and Mechanisms
The carbon-bromine bond at the C4 position of this compound is a key functional group for initiating radical chemistry. Homolytic cleavage of this bond can generate a 4-isoxazolyl radical, a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds.
Generation of Radicals from this compound
A 4-isoxazolyl radical can be generated from this compound through the homolytic cleavage of the C4-Br bond. This process is analogous to the generation of aryl radicals from aryl halides. Several established methods can be employed for this purpose, ranging from classic tin-based reagents to modern photocatalytic approaches.
Classic and Modern Methods for Radical Generation:
| Method | Reagents/Conditions | Description |
| Tin-Based Method | Bu₃SnH, AIBN (initiator) | A traditional method where tributyltin hydride acts as a hydrogen atom donor in a radical chain reaction. |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes, or organic dyes), visible light, electron donor/acceptor | A modern, "tin-free" method where the photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) to or from the this compound, leading to the cleavage of the C-Br bond. acs.org |
| Other "Tin-Free" Methods | Organic peroxides (e.g., dilauroyl peroxide) | These methods use organic peroxides as both radical initiators and oxidants, avoiding toxic tin reagents. acs.org |
The generation of the 4-isoxazolyl radical opens up a wide range of synthetic possibilities, as this reactive intermediate can participate in various subsequent reactions.
Radical Addition and Cyclization Pathways
Once generated, the 4-isoxazolyl radical can undergo several reaction pathways, most notably intramolecular cyclization if a suitable radical acceptor is present within the molecule. This strategy is a powerful tool for constructing fused or spirocyclic ring systems.
The general pathway for an intramolecular radical cyclization involves the following steps:
Radical Generation: A 4-isoxazolyl radical is formed from a this compound derivative that has an unsaturated side chain (e.g., an alkene or alkyne) attached at a different position on the ring.
Intramolecular Addition: The 4-isoxazolyl radical adds to the tethered π-system (the alkene or alkyne). This cyclization step is typically very fast and regioselective. The formation of 5-membered (5-exo) or 6-membered (6-exo) rings is generally favored according to Baldwin's rules.
Radical Quenching: The newly formed cyclic radical is then quenched to give the final product. This can occur through hydrogen atom abstraction from a donor like Bu₃SnH or through an oxidative or reductive process in a photocatalytic cycle.
A representative example of this type of reaction is the cyclization of an N-allyl-α-haloamide, where a radical generated from the C-Br bond undergoes intramolecular cyclization onto the allyl group to form a γ-lactam. mdpi.com Similarly, a this compound derivative with an unsaturated side chain at the N2 or C5 position would be expected to undergo analogous radical cyclization reactions to yield complex polycyclic molecules containing the isoxazole core.
Role of Initiators and Inhibitors in Radical Processes
Radical processes are a fundamental class of chemical reactions that proceed via intermediates with unpaired electrons, known as free radicals. The progression of these reactions, particularly radical chain reactions, is critically dependent on the presence and action of two types of species: initiators and inhibitors. Initiators are substances that generate radical species and start the reaction, while inhibitors consume radicals and terminate or slow the reaction.
While this compound, as an aryl halide, can theoretically participate in radical reactions such as substitutions and couplings, specific research detailing the kinetics and mechanisms with various initiators and inhibitors is not extensively documented in scientific literature. However, the principles governing radical reactions of haloaromatic compounds are well-established and can be applied to understand the potential behavior of this compound in such processes.
Radical Initiators: Triggering the Chain Reaction
Radical initiators are compounds with weak bonds that can be cleaved under mild conditions, typically through the application of heat or light, to produce radical species. uomustansiriyah.edu.iq This initial formation of radicals is the crucial "initiation" step of a radical chain reaction. curlyarrows.com A very small, catalytic amount of an initiator is generally sufficient to start the process. libretexts.org
Thermal Initiators
These are the most common types of initiators and decompose at a predictable rate at a given temperature. The rate of decomposition is often described by the initiator's half-life (t½), the time it takes for half of the initiator molecules to decompose at a specific temperature.
Azo Compounds: The most widely used initiator in this class is Azobisisobutyronitrile (AIBN) . Upon heating (typically between 65 and 85 °C), it decomposes to release a molecule of nitrogen gas, a thermodynamically very stable byproduct, and two 2-cyano-2-propyl radicals. libretexts.orgorganic-chemistry.org These carbon-centered radicals can then proceed to initiate the desired radical chain. organic-chemistry.org The decomposition is generally not sensitive to the solvent, making AIBN a versatile choice.
Organic Peroxides: Compounds like Benzoyl Peroxide contain a weak oxygen-oxygen single bond that cleaves upon heating to form two benzoyloxyl radicals. masterorganicchemistry.com These oxygen-centered radicals can then undergo further reactions, such as decarboxylation to form phenyl radicals, which in turn propagate the chain. tcichemicals.com
| Initiator | Structure | Typical Decomposition Temperature (for 10-hour half-life) | Generated Radical(s) |
| Azobisisobutyronitrile (AIBN) | [(CH₃)₂C(CN)]₂N₂ | 65 °C | 2-cyano-2-propyl radical |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 73 °C | Benzoyloxyl radical, Phenyl radical |
| Di-tert-butyl peroxide | (CH₃)₃COOC(CH₃)₃ | 125 °C | tert-Butoxyl radical |
Table 1: Common Radical Initiators and Their Properties.
In a hypothetical radical reaction involving this compound, such as a dehalogenation, an initiator like AIBN would be used in conjunction with a radical mediator like tributyltin hydride (Bu₃SnH). The process would begin with the thermal decomposition of AIBN to generate a carbon radical, which then abstracts a hydrogen atom from Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org This tin radical would then be capable of abstracting the bromine atom from this compound to create a 4-isoxazolyl radical, which would then continue the chain process. uomustansiriyah.edu.iqlibretexts.org
Radical Inhibitors: Halting the Chain Reaction
Radical inhibitors, also known as radical scavengers or stabilizers, are substances that terminate radical chain reactions. curlyarrows.com They are essential for controlling radical polymerization and for preventing the degradation of materials susceptible to radical oxidation. They function by reacting with highly reactive radical intermediates to form a stable radical that is unable to propagate the chain, or a stable, non-radical molecule. curlyarrows.comacs.org
Phenolic Inhibitors: Compounds like hydroquinone and butylated hydroxytoluene (BHT) are classic examples. They inhibit radical reactions by donating a hydrogen atom from their hydroxyl group to a reactive radical. This neutralizes the reactive radical and forms a phenoxy radical, which is significantly stabilized by resonance and is too unreactive to continue the chain reaction. curlyarrows.comacs.org
Stable Free Radicals: Certain molecules exist as inherently stable free radicals. Examples include 1,1-diphenyl-2-picrylhydrazyl (DPPH) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) . These molecules can efficiently trap, or "scavenge," reactive radicals by forming a stable, covalent bond with them, thus removing them from the reaction cycle. tcichemicals.com
Molecular Oxygen (O₂): In many laboratory settings, atmospheric oxygen can act as an inhibitor. Ground-state dioxygen is a diradical and readily reacts with carbon-centered radicals to form peroxy radicals. While these peroxy radicals can sometimes participate in other reactions, their formation often disrupts the intended radical chain pathway, effectively inhibiting the desired transformation.
| Inhibitor | Class | Mechanism of Action |
| Hydroquinone | Phenolic | H-atom donor, forms a stable semiquinone radical. |
| Butylated hydroxytoluene (BHT) | Phenolic | H-atom donor, forms a sterically hindered and resonance-stabilized phenoxy radical. |
| TEMPO | Stable Radical | Traps reactive radicals by direct combination. |
| 1,4-Benzoquinone | Quinone | Reacts with radicals via addition to form stable adducts. |
| Oxygen | Diradical | Reacts with carbon-centered radicals to form less reactive peroxy radicals. |
Table 2: Common Radical Inhibitors and Their Mechanisms.
The selection of an appropriate initiator is crucial for the successful execution of a radical reaction, while the intentional addition of an inhibitor or the careful exclusion of unintended inhibitors like oxygen is vital for controlling the reaction's timing and outcome.
Applications of 4 Bromoisoxazole in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Structuresliverpool.ac.ukresearchgate.net
The strategic placement of the bromine atom on the 4-bromoisoxazole ring enables its use as a foundational element for synthesizing more elaborate heterocyclic systems. Through carefully designed reaction sequences, chemists can expand upon the isoxazole (B147169) core to create fused, polycyclic, and bridged ring structures.
This compound and its derivatives are instrumental in constructing fused heterocyclic systems, where the isoxazole ring shares one or more bonds with another ring. mdpi.com These reactions often involve an initial functionalization at the C4-position, followed by an intramolecular cyclization event to form the new adjoined ring.
A notable application is the synthesis of isoxazole-containing fused heterocycles through intramolecular electrophilic aromatic substitution (SEAr). researchgate.net For instance, derivatives prepared from this compound can undergo gold(I)-catalyzed intramolecular reactions to yield structurally diverse isoxazolopyridines and isoxazolopyrans. researchgate.netresearchgate.net Similarly, the isoxazole framework is a key component in the synthesis of pyrazolo[4,3-d]isoxazoles, a class of compounds that has been investigated for potent antiviral activities. rsc.org The synthesis of these fused systems often relies on the transformation of an isoxazole precursor, which can be derived from a 4-bromo intermediate, into a structure poised for cyclization. mdpi.comx-mol.net For example, a 3-allyloxy-4-pyrazolaldoxime, which contains a pre-formed isoxazole precursor moiety, can undergo an intramolecular nitrile oxide cycloaddition (INOC) reaction to create a pyrazolo[4′,3′:5,6]pyrano[4,3-c] liverpool.ac.ukthieme-connect.comoxazole (B20620) ring system. mdpi.com
| Precursor Type | Reaction Type | Resulting Fused System | Reference |
| 4-Substituted Isoxazoles | Intramolecular SEAr | Isoxazolopyridines | researchgate.net |
| Isoxazole Derivatives | Cyclocondensation | Pyrazolo[3,4-d]isoxazoles | rsc.org |
| 3-Allyloxy-4-pyrazolaldoximes | Intramolecular Nitrile Oxide Cycloaddition | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] liverpool.ac.ukthieme-connect.comoxazoles | mdpi.com |
| Tetrahydrobenzo[c]isoxazole | Palladium-Catalyzed C-H Arylation | 3-Phenylbenzoisoxazole | mdpi.com |
Beyond simple fused-ring systems, this compound serves as a starting point for more complex polycyclic architectures. mdpi.com The ability to perform sequential, site-selective reactions on the isoxazole core and its appended functionalities is key to building these intricate structures.
One powerful strategy involves tandem reactions. For example, a diyne substrate, prepared through functionalization of an isoxazole building block, can undergo a tandem cyclization to achieve a tetracyclic fused ring system in a single synthetic operation. researchgate.net This highlights how the isoxazole unit can act as a lynchpin, directing the formation of multiple rings. The development of such cascade reactions, where multiple bonds are formed in one pot, is a testament to the utility of isoxazole precursors in the efficient assembly of complex molecules. researchgate.net
Bridged ring systems are bicyclic compounds in which the two rings share two non-adjacent atoms, known as bridgeheads. slideshare.net The synthesis of these structures is often challenging due to inherent ring strain. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small ring systems because it introduces significant geometric strain, as the p-orbitals cannot achieve the necessary planar alignment for an effective π-bond. wikipedia.org
While this compound is a versatile precursor for various cyclic systems, its specific application in the direct synthesis of bridged ring systems containing the isoxazole moiety is not extensively documented in dedicated studies. The construction of such strained architectures typically requires specialized synthetic strategies. However, the functional handles provided by this compound and its derivatives could potentially be elaborated into precursors for intramolecular cyclizations leading to bridged frameworks, provided the geometric constraints of Bredt's rule can be accommodated within the target molecule. wikipedia.org
Precursor for Diversified Molecular Librariesresearchgate.net
The need to rapidly synthesize and screen large numbers of compounds for biological activity has led to the development of combinatorial chemistry and high-throughput synthesis. openaccessjournals.comijpsr.com this compound is an ideal scaffold for these technologies due to its capacity to undergo a wide range of reliable and high-yielding cross-coupling reactions, allowing for the systematic diversification of the C4-position. chemblink.com
Combinatorial chemistry involves the simultaneous synthesis of large collections of compounds, known as molecular libraries. ijpsr.comlibretexts.org Parallel synthesis is a key technique where reactions are performed concurrently in separate reaction vessels, such as the wells of a microtiter plate, allowing for the creation of many distinct products at once. openaccessjournals.comnih.gov
This compound is exceptionally well-suited for this approach. Its reactive C-Br bond can be coupled with a diverse library of building blocks using various palladium-catalyzed reactions. chemblink.comwikipedia.org For example, by reacting this compound with a collection of different boronic acids in a parallel synthesizer (Suzuki coupling), a library of 4-aryl- or 4-vinylisoxazoles can be generated efficiently. researchgate.netthieme-connect.commdpi.comresearchgate.net Similarly, coupling with organostannanes (Stille coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) can produce vast arrays of novel isoxazole derivatives. researchgate.netthieme-connect.comresearchgate.netharvard.edulibretexts.orgrsc.orgwikipedia.org This modular approach enables the rapid exploration of the chemical space around the isoxazole core, which is crucial for identifying new lead compounds in drug discovery. mdpi.comnih.gov
High-throughput synthesis is focused on the speed and automation of chemical production, enabling the creation of large libraries for screening purposes. ijpsr.com The robust and versatile nature of cross-coupling reactions involving this compound makes it a prime candidate for such automated platforms. libretexts.org
The table below summarizes the key palladium-catalyzed cross-coupling reactions that enable the high-throughput synthesis of diversified isoxazole libraries starting from this compound. Each reaction type allows for the introduction of a different class of chemical moiety at the C4-position, demonstrating the compound's role as a versatile precursor.
| Reaction Name | Coupling Partner | Resulting C4-Substituent | Reference |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | Aryl, Heteroaryl, Alkenyl | researchgate.netthieme-connect.commdpi.com |
| Stille Coupling | Organostannanes (Organotin compounds) | Aryl, Alkenyl, Alkynyl | thieme-connect.comwikipedia.orgharvard.edu |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl | researchgate.netthieme-connect.comresearchgate.netrsc.org |
| Buchwald-Hartwig Amination | Amines | Amino | libretexts.orgwikipedia.orgvulcanchem.comsigmaaldrich.com |
| Heck Coupling | Alkenes | Alkenyl | chemblink.com |
The reliability of these transformations allows for their implementation in robotic systems, further accelerating the discovery process by generating large numbers of isoxazole derivatives for biological evaluation. libretexts.org This makes this compound a cornerstone reagent for modern medicinal chemistry programs focused on isoxazole-containing targets.
Intermediate in the Synthesis of Biologically Active Molecules
This compound is a key intermediate in the creation of numerous biologically active molecules. lookchem.com The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions and other transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Pharmacologically Relevant Isoxazole Derivatives
The isoxazole nucleus is a well-established pharmacophore, present in a variety of commercially available drugs. innovareacademics.inmdpi.com The use of this compound and its derivatives allows for the synthesis of novel isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. guidechem.commdpi.comresearchgate.net
The versatility of the isoxazole ring allows for structural modifications that can lead to compounds with enhanced therapeutic properties and reduced toxicity. nih.govmdpi.com For instance, derivatives of this compound have been investigated for their potential as inhibitors of heat shock proteins, a class of proteins implicated in cancer.
Research has demonstrated the synthesis of various pharmacologically relevant isoxazole derivatives starting from precursors like this compound. These derivatives have shown promise in several therapeutic areas.
Table 1: Examples of Pharmacologically Relevant Isoxazole Derivatives
| Derivative Class | Therapeutic Target/Activity |
| Substituted isoxazoles | Anti-inflammatory agents. nih.gov |
| Isoxazole-based compounds | Anticancer, antimicrobial, antiviral activities. mdpi.com |
| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | Immunosuppressive properties. mdpi.com |
Agrochemical Compounds Derived from this compound
Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. guidechem.com They serve as precursors for the synthesis of herbicides and insecticides, contributing to the development of effective crop protection agents. guidechem.comcymitquimica.com The unique chemical properties of the isoxazole ring are instrumental in the biological activity of these agrochemicals. guidechem.com For example, the herbicide isoxaflutole (B1672639) is an isoxazole derivative. innovareacademics.in
Dyes and Pigments
While less common than in pharmaceuticals and agrochemicals, isoxazole derivatives have found applications in the field of dyes and pigments. The synthesis of certain pigments can involve heterocyclic intermediates. Although direct synthesis from this compound is not extensively documented in this context, the general reactivity of halogenated heterocycles makes them potential precursors for chromophoric systems. The synthesis of pigments like Pigment Violet 23 involves the cyclization of complex intermediates, a process where heterocyclic chemistry plays a crucial role. google.com
Computational and Theoretical Studies of 4 Bromoisoxazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromoisoxazole, which are dictated by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) has been employed to investigate the geometry, electronic properties, and reaction mechanisms involving isoxazole (B147169) derivatives. For instance, DFT calculations have been utilized to propose mechanisms for reactions where this compound acts as a reactant, such as in the synthesis of pyridines or in transition metal-catalyzed cycloadditions. nii.ac.jpmsu.edu Quantum chemical calculations, including those using the Gaussian 09 software package, have been performed on model systems such as 3-(2-nitrophenyl)-4-bromoisoxazole to understand its reductive heterocyclization. nih.gov In studies of related 3,5-diarylisoxazole compounds, DFT and Time-Dependent DFT (TDDFT) computations have been used to characterize the molecular geometry and the molecular orbitals involved in electronic transitions. researchgate.net
Molecular orbital (MO) theory helps to explain the electronic characteristics and reactivity of the isoxazole ring system. Early theoretical studies on the parent isoxazole molecule involved semiempirical MO calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) method, to correlate calculated properties with experimental data like IR intensities. vdoc.pub The electronic nature of this compound is significantly influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-withdrawing bromine atom. This distribution of electron density affects the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to predicting chemical reactivity.
Theoretical models are instrumental in predicting the reactivity and regioselectivity of this compound. The presence of the bromine atom at the C4 position significantly influences the molecule's reactivity. For example, the isoxazole ring can undergo base-promoted cleavage and isomerization; this reaction is reportedly 100 times faster for this compound than for the unsubstituted isoxazole, highlighting the electronic effect of the C4-bromo substituent. vdoc.pub
Computational methods are also used to predict the outcome of electrophilic aromatic substitution reactions. researchgate.net While the isoxazole ring is generally electron-deficient, electrophilic attack, such as bromination, occurs at the C4 position. bibis.irethernet.edu.et Furthermore, this compound serves as a versatile building block in synthesis, where its reactivity and the regioselectivity of its reactions are critical. It can participate in palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new functional groups at the C4 position. kyoto-u.ac.jp It is also used as a precursor in the regioselective synthesis of other heterocyclic systems, such as substituted pyridines. msu.edu The formation of this compound itself from the cycloaddition of nitrile oxides with bromoalkynes can be subject to regiochemical control, often yielding a mixture of isomers. acs.org
Molecular Dynamics and Conformational Analysis
Molecular dynamics simulations and conformational analysis reveal information about the molecule's three-dimensional structure and its interactions with its environment over time.
While specific molecular dynamics studies detailing the behavior of this compound in various solvents are not extensively documented in the literature, the compound has been included in fragment libraries for computational screening against biological targets. researchgate.net For example, molecular dynamics simulations have been performed on cyclin-dependent kinases (CDKs) with bound ligands, which included this compound, to understand binding interactions. researchgate.net Such studies are foundational for structure-based drug design and demonstrate the molecule's suitability for computational simulation.
The conformation of substituted 4-bromoisoxazoles has been a subject of significant interest, particularly for 3,5-diaryl derivatives. The introduction of the bulky bromine atom at the C4 position forces the adjacent aryl groups to twist out of the plane of the central isoxazole ring to minimize steric strain. Molecular modeling studies, corroborated by X-ray crystal structures, have quantified these rotational angles. researchgate.netresearchgate.netresearchgate.netresearchgate.net In contrast to the essentially planar 3,5-diarylisoxazoles, the 3- and 5-phenyl groups in the 4-bromo analogue are significantly twisted. researchgate.netresearchgate.net Despite these large torsion angles, studies have shown that the distal transmission of electronic substituent effects from the 5-aryl group to the C4 position remains efficient, comparable to that in the planar systems. researchgate.net
The bromine atom also facilitates specific intermolecular interactions. In a crystallographic screening study against CDK2-cyclin A, this compound was observed to form halogen-π interactions within the protein's binding site, demonstrating its potential to act as a structural probe for mapping protein surfaces. researchgate.net
Computational Prediction of Reaction Pathways
Computational chemistry has emerged as a powerful tool for predicting and understanding chemical reactions, offering insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov For this compound, computational methods are employed to explore potential reaction pathways, identify key intermediates, and predict the most favorable reaction mechanisms. rsc.org
A critical aspect of predicting reaction pathways is the modeling of transition states and the calculation of associated energy barriers. nih.gov Density functional theory (DFT) calculations, for example, can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov
For instance, in the context of nucleophilic attack on a related 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold, DFT calculations have been used to analyze the reaction energy profiles with thiol nucleophiles. These calculations revealed large transition-state barriers for the reaction with neutral methanethiol, suggesting low reactivity. nih.gov However, for the corresponding thiolate anion, the energy barriers were significantly lower, indicating a more feasible reaction pathway. nih.gov Such studies highlight the importance of the nucleophile's nature and the reaction conditions in determining the reaction's viability. nih.gov
In a study on titanium-mediated pyridine (B92270) synthesis involving this compound, computational modeling was used to investigate the free energy profile of the cycloaddition reaction. The calculations helped to elucidate why only one regioisomer was observed experimentally by showing a significantly lower energy barrier for the transition state leading to the observed product. msu.edu
Table 1: Calculated Energy Barriers for Nucleophilic Attack on a Halogenated Isoxazole Ring
| Reactant | Nucleophile | Calculated Method | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-bromo-4,5-dihydroisoxazole analog | MeSH | DFT | 45.5 | nih.gov |
| 3-bromo-4,5-dihydroisoxazole analog | MeS⁻ | DFT | 7.7 | nih.gov |
| This compound | 1-(1-cyclohexenyl)pyrrolidine (without catalyst) | DFT | +41.9 | msu.edu |
This table is illustrative and based on data for related isoxazole systems to demonstrate the application of computational modeling.
Computational data provides deep mechanistic insights into reactions involving this compound. For example, in palladium-catalyzed cross-coupling reactions, computational studies can help to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nsf.gov By modeling the intermediates and transition states, researchers can rationalize the observed product distributions and optimize reaction conditions. nsf.gov
In the diastereoselective bromination of 3-(9'-anthryl)-isoxazole ethyl ester, a proposed mechanism suggests that the stereoelectronic environment created by the isoxazole ester directs the bromination process. mdpi.com It is hypothesized that the initial bromine addition forms a bromonium ion that is stabilized by interaction with the electron-deficient isoxazole ring, leading to a specific 1,4-substitution pattern. mdpi.com
Furthermore, computational studies can reveal unexpected reaction pathways. For example, the exploration of reaction networks can uncover novel transformations and byproducts that might not be anticipated from classical chemical knowledge. rsc.org These methods systematically explore the potential energy surface to identify all feasible reaction paths, providing a comprehensive understanding of the chemical system. chemrxiv.org
Structure-Activity Relationship (SAR) and Ligand Design Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For this compound derivatives, SAR studies, often guided by computational methods, are crucial for designing potent and selective ligands for various biological targets. acs.org
Virtual screening, a computational technique, is widely used to identify potential drug candidates from large compound libraries by predicting their binding affinity to a biological target. plos.org Molecular docking is a key component of virtual screening, where the conformation and orientation of a ligand within the binding site of a protein are predicted, and a scoring function is used to estimate the binding affinity. chemrxiv.org
For isoxazole-based compounds, docking studies have been instrumental in guiding the optimization of lead compounds. For example, in the development of allosteric inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), docking scores showed a strong correlation with experimentally determined potencies. acs.org This correlation allowed for the prioritization of synthesized compounds and guided the design of new derivatives with improved activity. acs.org
The Molecular Mechanics Generalized Born/Surface Area (MM-GBSA) method is another computational approach used to calculate binding affinities with higher accuracy than standard docking scores. plos.org This method can be used to rank different docking poses and ligands, providing a more reliable prediction of their relative binding strengths. plos.org
Table 2: Example of Docking Scores and Experimental Activity for Isoxazole Derivatives Targeting RORγt
| Compound | Glide Docking Score | TR-FRET IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8 | - | >50 | acs.org |
| 18 | - | 4.8 ± 1.2 | acs.org |
| 25 (FM26) | - | 0.7 ± 0.1 | acs.org |
Note: Specific docking scores for each compound were not provided in the source, but the study highlights a strong correlation between docking scores and activity. acs.org
Rational drug design leverages the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. nih.gov The this compound scaffold can serve as a key building block in this process. The bromine atom can act as a handle for further chemical modifications through reactions like Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse substituents to explore the chemical space around the isoxazole core. acs.orgresearchgate.net
In the design of inhibitors for MptpB, a phosphatase from Mycobacterium tuberculosis, a structure-based rational approach was employed. nih.gov Starting with an isoxazole core, a 4-phenyl linker and a dichlorophenol group were added, leading to a potent and selective inhibitor. nih.gov The design process aimed to optimize interactions with specific pockets (P1, P2, and P3) in the enzyme's active site. nih.gov
A study on RORγt inverse agonists demonstrated a highly efficient ligand-based design approach. acs.org By synthesizing a small number of derivatives based on computational docking predictions, a submicromolar allosteric inverse agonist was developed. acs.org This highlights the power of combining computational design with synthetic chemistry to accelerate the discovery of new therapeutic agents. acs.org
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a ligand must possess to bind to a specific target. researchgate.net This model can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the optimization of existing leads. researchgate.net
A pharmacophore model can be generated based on the structure of a known ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). researchgate.net
In the discovery of novel isoxazole-based RORγt inverse agonists, a 3D pharmacophore model was created based on a known allosteric modulator. acs.org This model, which included features like aromatic rings, hydrophobic groups, and an anionic group, was used to screen a database of compounds. acs.org The screening identified a trisubstituted isoxazole scaffold as a promising new chemotype. acs.org Virtual ligands were then designed to better fit the pharmacophore model, leading to the synthesis of compounds with experimental activity. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-bromo-4,5-dihydroisoxazole |
| Methanethiol |
| Thiolate |
| 1-(1-cyclohexenyl)pyrrolidine |
| 3-(9'-anthryl)-isoxazole ethyl ester |
| Bromonium ion |
| Phenyl isoxazole |
| 5-bromo-4-carboxy isoxazole |
Applications in Medicinal Chemistry and Drug Discovery
4-Bromoisoxazole as a Core Scaffold for Drug Candidates
This compound's utility as a core scaffold is evident in its application in the synthesis of compounds targeting a range of therapeutic areas. The bromine atom not only influences the molecule's reactivity and potential for further chemical modifications but also its ability to form halogen bonds, which can be critical for ligand-receptor interactions. This has led to its incorporation into potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as compounds with other pharmacological effects. chemimpex.com
The isoxazole (B147169) nucleus is a key feature in many compounds with demonstrated anticancer properties. nih.govresearchgate.net While direct clinical applications of this compound-derived anticancer agents are still under investigation, preclinical studies on related bromo-isoxazole derivatives highlight the potential of this scaffold. For instance, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme crucial for the energy metabolism of cancer cells. nih.gov One spirocyclic derivative, in particular, demonstrated significant antiproliferative activity against various pancreatic cancer cell lines, correlating with its ability to inhibit intracellular hGAPDH. nih.gov This suggests that the bromo-isoxazole moiety can be a key pharmacophore for the development of novel anticancer therapeutics that target cancer cell metabolism. nih.gov
Further research into the structure-activity relationships (SAR) of bromo-substituted quinoline derivatives has also shown strong antiproliferative activity against various tumor cell lines, indicating that the presence of a bromine atom on a heterocyclic scaffold can contribute significantly to cytotoxic effects. researchgate.net The exploration of isoxazole derivatives continues to be a promising avenue in the search for new and more effective cancer treatments. nih.govresearchgate.net
The isoxazole scaffold is a well-established component of various antimicrobial and antibacterial drugs. Researchers have utilized this compound in the design of novel compounds with potential antimicrobial properties. chemimpex.com The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
Studies on novel 4-bromo-1H-indazole derivatives, which share structural similarities with this compound in terms of a brominated heterocyclic ring, have shown promising antibacterial activity. nih.gov These compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov Several of these derivatives exhibited potent activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of incorporating a bromo-heterocyclic core, such as this compound, into the design of new antibacterial agents that act via novel mechanisms.
The synthesis of isoxazole derivatives is a continuous focus of medicinal research to combat microbial infections. The versatility of the isoxazole ring allows for the introduction of various substituents to modulate the antimicrobial spectrum and potency of the resulting compounds.
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs. chemimpex.com The isoxazole ring itself is a component of several known anti-inflammatory agents. The design and synthesis of novel isoxazole derivatives with anti-inflammatory activity is an active area of research. scholarsresearchlibrary.com
For example, various isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties using methods such as the carrageenan-induced rat paw edema assay. scholarsresearchlibrary.com Studies have shown that certain substituted isoxazoles exhibit potent anti-inflammatory activity, with some compounds showing efficacy comparable to or even exceeding that of standard drugs like diclofenac sodium. scholarsresearchlibrary.com The synthesis of these compounds often involves the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride, a process where a precursor to the this compound scaffold could be utilized. scholarsresearchlibrary.com
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is a significant goal in medicinal chemistry. The incorporation of heterocyclic scaffolds like isoxazole is a strategy employed to achieve this, and this compound provides a valuable starting point for the synthesis of such compounds.
Table 1: Research Findings on this compound Derivatives in Medicinal Chemistry
| Therapeutic Area | Key Findings |
| Anticancer | Derivatives of 3-bromo-4,5-dihydroisoxazole act as covalent inhibitors of hGAPDH, showing antiproliferative activity in pancreatic cancer cells. nih.gov |
| Antimicrobial | Novel 4-bromo-1H-indazole derivatives show potent activity against various bacteria, including MRSA, by inhibiting FtsZ. nih.gov |
| Anti-inflammatory | This compound is a key intermediate for anti-inflammatory drugs. Synthesized isoxazole derivatives show significant anti-inflammatory activity. chemimpex.comscholarsresearchlibrary.com |
| Antiviral | Thiazole derivatives, structurally related to isoxazoles, show antiviral activity against influenza A virus. mdpi.com |
| Analgesic | 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine, a derivative, exhibits good analgesic activity. scispace.com |
The isoxazole moiety has been incorporated into molecules with antiviral properties. While specific examples of this compound-derived antiviral agents are not extensively documented in readily available literature, the broader class of isoxazole and related heterocyclic compounds has shown promise in this area.
For instance, research on novel aminothiazole derivatives, which are structurally related to isoxazoles, has demonstrated significant antiviral activity against the influenza A virus. mdpi.com Certain compounds bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed activity comparable to the antiviral drugs oseltamivir and amantadine. mdpi.com This suggests that heterocyclic scaffolds can be effectively utilized in the design of new antiviral agents. The synthesis of such compounds provides a template for how this compound could be similarly employed in the development of novel antiviral therapeutics. mdpi.com The synthesis of antiviral agents often involves the construction of heterocyclic systems, a process where this compound could serve as a key building block. rsc.orgnih.gov
This compound is explicitly mentioned as a key intermediate in the synthesis of analgesic drugs. chemimpex.com This is supported by research that has explored the analgesic potential of isoxazole derivatives.
A study focused on the synthesis and evaluation of novel isoxazole derivatives identified compounds with significant analgesic activity. scispace.com Specifically, the compound 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine demonstrated good analgesic effects in preclinical models. scispace.com This provides a direct link between a derivative containing a bromo-phenyl-isoxazole core and analgesic activity. The synthesis of this compound involved the reaction of N-(4-methoxyphenyl) 3-phenyl propanamide with a brominated aromatic aldehyde, followed by cyclization to form the isoxazole ring. scispace.com
Further research on 1,2,4-triazole derivatives has also shown significant analgesic activity in animal models, indicating the broader potential of nitrogen-containing heterocycles in pain management. nih.gov The acetic acid-induced writhing test and tail immersion test are common assays used to evaluate the anti-nociceptive properties of these compounds. nih.gov
Design and Synthesis of this compound-Containing Therapeutics
The design and synthesis of therapeutics containing the this compound scaffold leverage its chemical properties to create diverse molecular architectures. The bromine atom at the 4-position can be retained as a key feature for biological activity or can serve as a handle for further functionalization through various cross-coupling reactions.
The synthesis of isoxazole derivatives often begins with the construction of the heterocyclic ring itself. A common method involves the reaction of β-dicarbonyl compounds or their equivalents with hydroxylamine. For instance, the synthesis of isoxazole carboxamide derivatives can be achieved through the condensation of various ketene dithioacetals with hydroxylamine hydrochloride. nih.gov
In the context of creating more complex molecules, this compound can be incorporated into larger scaffolds. For example, the synthesis of benzopyran-4-one-isoxazole hybrid compounds has been explored for their potential anticancer activity. nih.gov This synthesis typically involves the reaction of a substituted 3-formyl benzopyran-4-one with hydroxylamine hydrochloride to form the isoxazole ring. nih.gov
Furthermore, the synthesis of analgesic derivatives such as 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine involves the initial preparation of a chalcone-like intermediate, N-(4-methoxyphenyl) 3-phenyl propanamide, which is then cyclized to form the isoxazole ring system. scispace.com This highlights a modular approach where the brominated phenyl group and the isoxazole core are brought together to create the final active compound.
The design of these molecules often involves computational methods, such as molecular docking, to predict their interaction with biological targets and to guide the synthetic efforts towards compounds with improved potency and selectivity. nih.govnih.gov
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. While specific SBDD studies focusing exclusively on this compound are not extensively documented, the principles can be illustrated through related isoxazole-containing compounds. For instance, the design of isoxazole derivatives as inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases has been explored. mdpi.com In such an approach, the isoxazole core can be positioned within the ATP-binding site of the kinase, forming key hydrogen bonds and hydrophobic interactions. The bromine atom at the 4-position could be strategically utilized to occupy a specific hydrophobic pocket, potentially enhancing binding affinity.
Another example involves the development of 3,5-dimethylisoxazole derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy. bohrium.comresearchgate.net In this context, the isoxazole scaffold serves as a central linking unit. A 4-bromo substituent could be envisioned to project into a specific region of the BRD4 bromodomain, potentially displacing a key water molecule or forming a halogen bond with a backbone carbonyl, thereby improving the compound's inhibitory activity. The general process of SBDD involves an iterative cycle of designing, synthesizing, and testing compounds based on their predicted binding modes within the target's active site. danaher.com
Ligand-Based Drug Design Approaches
In the absence of a high-resolution structure of the biological target, ligand-based drug design (LBDD) methods are employed. These approaches utilize the information from a set of known active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.
A 3D-QSAR study on a series of isoxazole derivatives as Farnesoid X Receptor (FXR) agonists provides a relevant example of this approach. nih.gov In such a study, a training set of molecules with known biological activities is used to build a computational model that correlates the compounds' structural features with their activity. The model can then be used to predict the activity of new, untested molecules. For a series of this compound derivatives, a QSAR model could reveal that the presence and position of the bromine atom are critical for a particular biological activity. Contour maps generated from such models can guide the design of new derivatives with optimized potency by indicating regions where certain physicochemical properties, such as hydrophobicity or electronegativity, are favorable or unfavorable. nih.gov
Synthetic Strategies for Lead Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For a lead compound containing a this compound core, several synthetic strategies can be employed for its optimization.
One common approach is the chemical manipulation of functional groups. danaher.com The bromine atom on the isoxazole ring is a versatile synthetic handle that can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the isoxazole core to identify modifications that enhance the desired biological activity.
Structure-activity relationship (SAR)-directed optimization is another key strategy. patsnap.com By synthesizing and testing a series of analogs where the substituents on the this compound scaffold are systematically varied, researchers can establish a clear understanding of which structural features are crucial for activity. This knowledge then guides the design of more potent and selective compounds. Furthermore, structural modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound, a crucial aspect of developing a successful drug candidate. nih.gov
Target Identification and Validation for this compound Derivatives
Identifying the specific biological target of a bioactive compound is a fundamental step in understanding its mechanism of action and for further drug development. Various experimental and computational approaches are utilized for this purpose.
For instance, in a study on N-1,2,3-triazole–isatin hybrids, putative targets were identified through information from previous screenings. rsc.org The identified targets, histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2), were then validated by observing their downregulation in breast cancer cells upon treatment with the compounds. rsc.org A similar strategy could be applied to identify the targets of novel this compound derivatives. Another approach involves in-silico methods, such as molecular docking, to screen a library of potential biological targets to identify those that are most likely to bind to the compound of interest, as demonstrated in the identification of MAP kinase as a potential target for benzimidazole derivatives. nih.gov
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The binding affinity is often expressed as the inhibition constant (Ki) or the relative binding affinity (RBA). A study on a series of 3,5-bis(4-hydroxyphenyl)isoxazoles evaluated their binding affinity for the estrogen receptor-α ligand binding domain (ERα-LBD). nih.gov
The table below presents the relative binding affinities of these isoxazole derivatives.
| Compound | RBA (%) for ERα-LBD (Estradiol = 100%) | Reference |
| 4-(4-hydroxystyryl)-3,5-bis(4-hydroxyphenyl)isoxazole | 16.4 | nih.gov |
| 4-(3-hydroxystyryl)-3,5-bis(4-hydroxyphenyl)isoxazole | 8.7 | nih.gov |
| 4-(4-chlorostyryl)-3,5-bis(4-hydroxyphenyl)isoxazole | 5.3 | nih.gov |
| 4-(n-propylvinyl)-3,5-bis(4-hydroxyphenyl)isoxazole | 4.3 | nih.gov |
These results demonstrate that the isoxazole scaffold can be effectively utilized to design ligands that bind to specific receptors, and that substitutions at the 4-position can significantly influence binding affinity. nih.gov
Cell-Based Assays for Biological Activity
Cell-based assays are crucial for evaluating the biological activity of a compound in a more physiologically relevant context. These assays can measure various endpoints, such as cell viability, proliferation, or apoptosis. The cytotoxic or anti-proliferative activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
The following table summarizes the cytotoxic activities of several isoxazole derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Isoxazoline (B3343090) derivative of Andrographolide | HCT15 (Colon Cancer) | < 40 µg/mL | mdpi.com |
| Isoxazoline derivative of Andrographolide | HeLa (Cervical Cancer) | < 40 µg/mL | mdpi.com |
| Isoxazoline derivative of Andrographolide | DU145 (Prostate Cancer) | < 40 µg/mL | mdpi.com |
| 3,5-disubstituted isoxazole derivative of Tyrosol | U87 (Glioblastoma) | 42.8 | mdpi.com |
| 3,5-dimethylisoxazole derivative dimer | HCT116 (Colorectal Cancer) | 0.162 | researchgate.net |
These studies highlight the potential of isoxazole-containing compounds as anti-cancer agents and demonstrate the utility of cell-based assays in identifying and characterizing their biological effects. mdpi.comresearchgate.net
Applications in Materials Science
Polymeric Materials Incorporating Isoxazole (B147169) Moieties
The incorporation of isoxazole units into polymer backbones or as pendant groups can impart unique thermal, mechanical, and electronic properties to the resulting materials. These characteristics make them suitable for a range of high-performance applications.
Isoxazole derivatives are recognized for their semiconducting properties, which stem from the unsaturated heterocyclic ring that facilitates charge transfer. researchgate.net This has led to research into polymers containing the isoxazole moiety for use in electronic devices. researchgate.net One synthetic route involves the creation of vinyl derivatives of isoxazoles, such as 3,5-dimethyl-4-vinylisoxazole, which can undergo radical polymerization to form polymers with pendant isoxazole rings. researchgate.net
The synthesis of such monomers can begin with fundamental precursors, and a versatile building block like 4-Bromoisoxazole could be functionalized to introduce a polymerizable group. The goal is to create conjugated π-electron systems, which are crucial for organic electronic materials. researchgate.net The development of organic semiconductors is a key area of focus for applications in organic field-effect transistors (OFETs) and other electronic components. researchgate.netblucher.com.br The stability and film-forming properties of these polymers are critical factors for their successful integration into electronic devices. researchgate.net
Polymer composites are materials where a polymer matrix is reinforced with another material to enhance its properties. mdpi.comnumberanalytics.com Advanced polymer composites are utilized in demanding fields such as the aerospace, automotive, and biomedical industries due to their high strength, thermal stability, and light weight. mdpi.comnanografi.comresearchgate.net
The development of novel polymers is central to advancing composite technology. rsc.org Polymers incorporating isoxazole moieties are candidates for creating advanced composite matrices. The inherent rigidity of the isoxazole ring can contribute to the mechanical strength and thermal stability of the composite material. For example, energetic polymers based on a bis-isoxazole core have been shown to be thermally stable up to 320 °C with a Shore A hardness of 81, properties desirable in robust materials. rsc.org By embedding reinforcing agents, such as natural or synthetic fibers, within an isoxazole-containing polymer matrix, it is possible to fabricate advanced composites tailored for specific high-performance applications. nih.gov
Functional Materials for Optoelectronic Applications
The unique electronic and photophysical properties of the isoxazole ring make it a valuable component in materials designed for optoelectronic devices, which detect and control light.
The isoxazole core is a key structural element in various synthetic dyes and pigments. researchgate.net Its electron-rich nature allows for the creation of molecules with significant charge transfer characteristics, which are essential for color and fluorescence. rsc.org By coupling isoxazole derivatives with other aromatic systems, a wide range of dyes with tailored absorption and emission properties can be produced. bohrium.com
For instance, novel isoxazole-azo dyes have been synthesized for potential use in optoelectronics. bohrium.com These dyes exhibit absorption bands in the UV-Vis spectrum ranging from 310–470 nm and demonstrate solvatochromic behavior. bohrium.com Another class of dyes involves incorporating isoxazole units into BODIPY (boron-dipyrromethene) fluorophores, which are known for their excellent luminescent properties. researchgate.net The synthesis of these complex molecules often relies on building blocks that can be readily functionalized, a role for which this compound is well-suited.
Table 1: Photophysical Properties of Selected Isoxazole-Based Dyes
| Dye Class | Synthesis Method | Absorption Maxima (λmax) | Key Findings | Source |
| Isoxazole-Azo Derivatives | Conventional diazotization and coupling | 310–470 nm | Large redshift and solvatochromic behavior observed. | bohrium.com |
| 1,7-isoxazolyl Substituted BODIPYs | Condensation and complexation | 530–560 nm | Perturbation of the BODIPY core leads to redshifted absorption and excellent luminescence. | researchgate.net |
| Bis(hetaryl)azo Dyes | Diazotisation-coupling and oxidation | 427–631 nm | More bathochromic (deeper color) than non-hetarylazo derivatives. | organic-chemistry.org |
Organic Light-Emitting Diodes (OLEDs) are a major application for organic semiconductor materials. blucher.com.br Isoxazole derivatives have been explored for their utility in various layers of OLED devices. researchgate.net Their electron-accepting or electron-transporting characteristics can be harnessed to improve device efficiency and stability. nih.gov
In one study, oxazole (B20620) derivatives were incorporated into a dual-core structure for deep blue emitters in OLEDs. nih.gov These materials exhibited high photoluminescence quantum yields of up to 88% and, when used in non-doped devices, achieved an external quantum efficiency of 4.26%. nih.gov The inclusion of the oxazole (a structural isomer of isoxazole) side groups helps maintain a charge balance even at high current densities, which is crucial for high-performance OLEDs. nih.gov The synthesis of these materials often involves coupling different aromatic units, where a halogenated heterocycle like this compound could serve as a key intermediate. researchgate.net Phosphorescent OLEDs (PhOLEDs), which offer higher efficiency, rely on materials that can facilitate the emission of light from triplet excited states, a role that can be influenced by the molecular design of the organic components. ossila.com
Table 2: Performance of OLEDs Incorporating Isoxazole/Oxazole Derivatives
| Device Structure / Emitter | Emission Color | Max. Photoluminescence Quantum Yield (PLQY) | Max. External Quantum Efficiency (EQE) | Source |
| TPO-AP (Oxazole-Pyrene-Anthracene) | Deep Blue | 88% | 4.26% | nih.gov |
| AP-TPO (Anthracene-Pyrene-Oxazole) | Deep Blue | 82% | 3.73% | nih.gov |
The development of efficient solar cells is critical for renewable energy. Isoxazole derivatives have found applications in both organic photovoltaics (OPVs) and perovskite solar cells (PSCs). researchgate.netacs.org In OPVs, which utilize organic materials to absorb light and transport charge, the unsaturated isoxazole ring can facilitate charge transfer, a fundamental process in converting light to electricity. researchgate.netenergy.gov Theoretical studies on small-donor organic molecules with isoxazole cores have shown their potential for use in bulk heterojunction organic solar cells. researchgate.net The introduction of heteroarenes like isoxazole into the π-spacers of dye-sensitized solar cells has also been shown to enhance bathochromic shifts, leading to broader light harvesting. acs.org
In the realm of perovskite solar cells, a newer photovoltaic technology, isoxazole has been used as a small-molecule additive to the perovskite precursor. acs.orgnih.gov Research has demonstrated that doping the perovskite layer with a small amount of isoxazole can passivate defects and reduce non-radiative recombination. acs.orgnih.gov This leads to significant improvements in device performance and stability. For example, doping a MAPbI₃ perovskite precursor with 0.4 M isoxazole increased the power conversion efficiency (PCE) from 15.63% to 17.50%. acs.orgnih.gov The isoxazole-doped device also showed enhanced stability, retaining 94% of its initial performance after 8 days in ambient conditions, compared to 64% for the control device. acs.orgnih.gov
Table 3: Impact of Isoxazole Doping on Perovskite Solar Cell (PSC) Performance
| Perovskite Material | Additive | Initial Power Conversion Efficiency (PCE) | PCE with Additive | Stability (after 8 days) | Source |
| CH₃NH₃PbI₃ (MAPbI₃) | None (Control) | 15.63% | N/A | 64% of initial PCE | acs.orgnih.gov |
| CH₃NH₃PbI₃ (MAPbI₃) | 0.4 M Isoxazole | 15.63% | 17.50% | 94% of initial PCE | acs.orgnih.gov |
Applications in High-Temperature Materials
The inherent stability of the isoxazole ring has led to its exploration in materials designed to withstand high temperatures.
The isoxazole class of compounds has been identified for its potential use as high-temperature lubricants and electric insulating oils. researchgate.netresearchgate.net These applications demand materials with high thermal and chemical stability to prevent breakdown under extreme operating conditions. motwane.com Insulating oils, often used in transformers and capacitors, require excellent dielectric properties and the ability to dissipate heat effectively. benzollubricants.dekoehlerinstrument.com While the broader class of isoxazoles is recognized for these applications, specific research detailing the performance of this compound itself as a primary component in commercial lubricants or insulating oils is not extensively covered in available literature. researchgate.netresearchgate.net Its utility would likely stem from its role as a synthetic intermediate in creating more complex molecules that possess the desired stability and physical properties for high-temperature applications.
The incorporation of isoxazole rings into polymer backbones is a strategy for developing heat-resistant materials. ekb.eg The rigidity and aromaticity of the isoxazole heterocycle can enhance the thermal stability of the resulting polymer chains. ekb.eg Research into polyisoxazoles, which can be synthesized using precursors derived from compounds like this compound, demonstrates their potential for high-temperature applications.
Studies on maleimide (B117702) polymers derived from sulfamethoxazole, which contains a methylisoxazole unit, have shown that the presence of heterocyclic rings enhances chain interactions, leading to high glass-transition temperatures (Tg) and good thermal stability. ekb.eg For instance, certain copolymers exhibited a Tg of up to 300 °C and were stable up to high temperatures, with 50% weight loss occurring at 525 °C in one case. ekb.eg Another study describes the synthesis of polyisoxazoles with glass transition temperatures ranging from -1.1 °C to 62.0 °C, depending on the specific monomers and polymerization method used. rsc.org The thermal properties are influenced by factors such as the level of unsaturation in the feedstock and the regiochemistry of the monomers. rsc.org
Table 1: Thermal Properties of Isoxazole-Containing Polymers
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (50% Weight Loss) | Source |
|---|---|---|---|
| Homopolymer (H1) from Sulfamethoxazole | 260 °C | 490 °C | ekb.eg |
| Copolymer (C1) from Sulfamethoxazole | 300 °C | 525 °C | ekb.eg |
| Copolymer (C2) from Sulfamethoxazole | 270 °C | 320 °C | ekb.eg |
| Fatty Acid Derived Polyisoxazole | -1.1 °C to 62.0 °C | Not Specified | rsc.org |
This table presents data on the thermal stability of various polymers that incorporate the isoxazole ring structure.
Integration of this compound in Smart Materials
Smart materials are designed to respond to external stimuli, such as light, pH, or temperature, by changing their properties. idu.ac.idresearchgate.net this compound serves as a key intermediate in the synthesis of molecules that can be integrated into such advanced materials.
In the field of chemical proteomics, this compound has been used to develop sophisticated molecular probes for sensor applications. whiterose.ac.uk These probes are a form of activity-based sensor designed to identify and bind to specific protein targets within complex biological systems. nih.gov
Inspired by the natural product acivicin, researchers have synthesized this compound probes to detect potential cellular targets. whiterose.ac.uk The 4-chloroisoxazole moiety is known to react with nucleophilic side chains in proteins through an addition-elimination reaction. whiterose.ac.uk Gel-based chemoproteomics analyses using these probes in bacteria led to the identification of several dehydrogenases as likely targets. whiterose.ac.uknih.gov This approach allows for the "sensing" of hyper-reactive amino acid residues, providing insight into enzyme activity and cellular processes. nih.gov The probe, containing the this compound warhead, covalently binds to its target, which can then be detected and identified using techniques like mass spectrometry. whiterose.ac.uk This represents a powerful sensing strategy at the molecular level, enabling the detection of specific enzyme activities.
The structure of this compound makes it a suitable precursor for creating molecules used in responsive materials, such as liquid crystals and photochromic systems.
Research has shown that azapolyenes, which can be synthesized from 5-alkoxy-4-bromoisoxazoles, are promising for the development of new photochromic materials. mdpi.com Photochromic materials change color reversibly upon exposure to light, a key characteristic of smart materials.
Furthermore, the isoxazole ring plays an important role in the formation of liquid crystalline materials, which respond to temperature changes. beilstein-journals.orgresearchgate.net A study on novel thiourea (B124793) and amide liquid crystals demonstrated that the incorporation of an isoxazole ring, as opposed to an isoxazoline (B3343090) ring, favored the formation of stable nematic and smectic mesophases. beilstein-journals.org The nematic mesophase, a state where molecules have long-range orientational order, was observed only in compounds containing the isoxazole ring. beilstein-journals.org This indicates that the electronic and structural properties of the isoxazole unit are crucial for inducing these responsive phases.
Table 2: Mesophase Behavior of Isoxazole-Containing Liquid Crystals
| Compound | Ring Structure | Mesophase Type(s) | Transition Temperature Range (°C) | Source |
|---|---|---|---|---|
| Thiourea 18a | Isoxazole | Smectic A (SmA), Nematic (N) | SmA to N at 189°C, N to Isotropic at 200°C | beilstein-journals.org |
| Thiourea 18b | Isoxazole | Smectic A (SmA), Nematic (N) | SmA to N at 195°C, N to Isotropic at 201°C | beilstein-journals.org |
| Thiourea 18c | Isoxazole | Nematic (N) | Crystal to N at 198°C, N to Isotropic at 219°C | beilstein-journals.org |
| Amide 20 | Isoxazole | Smectic A (SmA), Nematic (N) | SmA to N at 178°C, N to Isotropic at 185°C | beilstein-journals.org |
This table summarizes the liquid crystalline phases and transition temperatures for several compounds incorporating an isoxazole ring, demonstrating its role in creating responsive materials.
Environmental and Sustainable Chemistry Considerations
Environmental Impact of Isoxazole (B147169) Production and Use
The production and application of isoxazole derivatives, including 4-bromoisoxazole, have potential environmental consequences that necessitate careful consideration. These impacts stem from the synthetic routes employed, the resources consumed, and the potential for release into the environment during manufacturing and use.
Traditional methods for synthesizing isoxazole rings can involve hazardous reagents, toxic solvents, and harsh reaction conditions, contributing to a significant environmental burden. researchgate.netnih.gov However, the field of green chemistry offers several more sustainable alternatives that reduce waste, energy consumption, and the use of harmful substances. researchgate.netnih.govbenthamdirect.com
Modern, eco-friendly approaches to isoxazole synthesis focus on several key principles:
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like ionic liquids or deep eutectic solvents (DES) is a significant improvement. acs.orgnih.gov For instance, the use of a tetraethylammonium (B1195904) acetate (B1210297) (TEAA) ionic liquid has been shown to act as both a solvent and a recyclable catalyst in the synthesis of isoxazolyl-tetrahydropyridine derivatives. scirp.org Similarly, a choline (B1196258) chloride (ChCl):urea deep eutectic solvent has been used for the synthesis of 3,5-disubstituted isoxazoles. nih.gov
Catalyst-Free and Solvent-Free Reactions: Performing reactions without a catalyst or solvent, often aided by microwave or ultrasound irradiation, represents a highly efficient and clean synthetic strategy. nih.govnih.gov These methods can lead to shorter reaction times, higher yields, and easier product work-up. nih.govnih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology. nih.govbenthamdirect.com It enhances reaction rates, improves product yields, and offers high selectivity compared to conventional heating methods, thereby reducing energy consumption. nih.govbenthamdirect.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. benthamdirect.com
| Synthetic Approach | Key Features | Environmental Benefits | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Faster reaction rates, higher yields, reduced energy consumption, high selectivity. | nih.govbenthamdirect.com |
| Use of Ionic Liquids (ILs) | Employs ILs like TEAA as a reaction medium. | Acts as a recyclable solvent and catalyst, replacing hazardous organic solvents. | nih.govscirp.org |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, sometimes under microwave or using agro-waste catalysts. | Eliminates solvent waste, offers easier work-up, high product yield, and good atom economy. | nih.gov |
| Use of Deep Eutectic Solvents (DES) | Utilizes DES like choline chloride:urea as a biorenewable and recyclable medium. | Environmentally benign alternative to hazardous solvents. | nih.gov |
A Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. domochemicals.comvaayu.techecochain.comeuropa.eu While no specific LCA for this compound has been published, a conceptual framework can be established based on its known synthesis and applications.
The four main stages of an LCA are:
Goal and Scope Definition: For this compound, the goal would be to quantify the environmental footprint associated with its production and use as a chemical intermediate. The scope would be a "cradle-to-gate" analysis, covering raw material acquisition and chemical synthesis. domochemicals.comvaayu.tech
Life Cycle Inventory (LCI): This stage involves compiling data on all inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for the synthesis of this compound. vaayu.tech This would include the synthesis of the isoxazole ring and the subsequent bromination step.
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. vaayu.tech Key impact categories relevant to chemical production include climate change, ozone depletion, acidification, and human toxicity. europa.eu For example, the use of brominating agents and organic solvents would be assessed for their toxicological and environmental effects. europa.eu
Interpretation: The results of the LCI and LCIA are analyzed to identify the most significant environmental impacts and provide recommendations for improvement. ecochain.com For this compound, this could involve suggesting greener synthetic routes or more efficient purification processes. researchgate.net
| LCA Stage | Application to this compound | Key Considerations | Reference |
|---|---|---|---|
| Goal and Scope Definition | To quantify the environmental impacts of producing this compound for use in research and development or as a pharmaceutical intermediate. | Defining system boundaries (e.g., cradle-to-gate vs. cradle-to-grave). | vaayu.techecochain.com |
| Life Cycle Inventory (LCI) | Data collection on raw materials (e.g., hydroxylamine (B1172632), bromo-precursors), energy for reaction and purification, and waste generated. | Accuracy and completeness of data from all process steps. | vaayu.tech |
| Life Cycle Impact Assessment (LCIA) | Assessing impacts such as global warming potential (from energy use), ecotoxicity (from solvents/reagents), and resource depletion. | Translating inventory data into environmental impact indicators (e.g., kg CO2-eq). | vaayu.techeuropa.eu |
| Interpretation | Identifying hotspots in the production chain (e.g., bromination step, solvent use) and suggesting sustainable alternatives. | Formulating conclusions and recommendations based on the assessment. | ecochain.com |
Degradation and Fate of this compound in the Environment
Understanding how this compound behaves and persists in the environment is crucial for assessing its long-term impact. This includes its susceptibility to degradation by light (photodegradation) and microorganisms (biodegradation), as well as its tendency to reside in different environmental compartments.
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com The isoxazole ring itself can be susceptible to photodegradation. kyoto-u.ac.jp For instance, certain isoxazole-containing compounds have been intentionally designed to degrade upon exposure to sunlight to minimize their environmental persistence. kyoto-u.ac.jp
An isoxazolo[3,4-c]piperidine derivative, for example, was found to have strong absorption in the UV wavelength range of 300–350 nm and was shown to degrade under solar light irradiation. kyoto-u.ac.jp The degradation of other heterocyclic compounds like the antibiotic sulfisoxazole (B1682709) has also been studied, revealing complex transformation pathways initiated by light. researchgate.net While specific photodegradation pathways for this compound are not detailed, it is plausible that cleavage of the N-O bond in the isoxazole ring could be an initial step, a known reaction in other isoxazole derivatives. The presence of the bromine atom may also influence the photochemical reactivity.
Factors influencing photodegradation include:
Wavelength of light: The efficiency of degradation is dependent on the compound's ability to absorb light at specific wavelengths. mdpi.com
Environmental matrix: The presence of other substances in water or soil can either enhance (sensitize) or inhibit the photodegradation process. mdpi.com
pH: The pH of the surrounding medium can affect the chemical form of the compound and its light-absorbing properties. mdpi.com
Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. For some isoxazole-based compounds, like the herbicide clomazone, microbial metabolism is a major pathway for degradation in the environment. nih.gov In contrast, some isoxazole-containing pharmaceuticals are designed for stability in the body and may be more resistant to degradation. kyoto-u.ac.jp
There is no specific information available on the biodegradation of this compound. However, based on related structures, potential mechanisms could involve enzymatic reactions that cleave the isoxazole ring or modify its substituents. The ubiquitin-proteasome pathway, mentioned in the context of the degradation of proteins targeted by HSP90 inhibitors, is an intracellular process and not an environmental biodegradation mechanism. google.com The environmental fate would depend on the ability of soil and water microorganisms to utilize the compound as a substrate.
The persistence of a chemical in the environment is determined by its resistance to degradation and its physical-chemical properties, which govern its movement between air, water, and soil.
Air: Data on the persistence of this compound in the air is not available. apolloscientific.co.ukapolloscientific.co.uk Volatilization is generally not a major route of dissipation for related isoxazole herbicides like isoxaflutole (B1672639). mda.state.mn.us
Water: The persistence of isoxazole derivatives in water can be significant. The herbicide isoxaflutole and its primary degradate are mobile and expected to persist and accumulate in both surface water and groundwater. mda.state.mn.ususda.gov Isoxaflutole itself degrades rapidly via hydrolysis (half-life of 20.1 hours at pH 7), but its degradates are more stable. mda.state.mn.us While no specific data for this compound is available, its potential for leaching and persistence in aquatic systems warrants caution. apolloscientific.co.ukapolloscientific.co.uk
Soil: Persistence in soil is variable. The half-life of isoxaflutole is short (2.4 days in aerobic soil), but its main degradate is much more persistent (half-life of 61 days). mda.state.mn.us Adsorption to soil particles, which reduces mobility, is often dependent on the soil's organic carbon content. mda.state.mn.us For clomazone, another isoxazole herbicide, low soil adsorption makes it a potential threat to groundwater. nih.gov Given the lack of specific data, the potential mobility and persistence of this compound in soil remain an area for further investigation. apolloscientific.co.ukapolloscientific.co.uk
| Environmental Compartment | Persistence Information for this compound | Inference from Related Isoxazole Compounds | Reference |
|---|---|---|---|
| Air | No data available. | Likely not a major persistence compartment; volatilization may be low. | apolloscientific.co.ukapolloscientific.co.uk |
| Water | No data available. | Potential for mobility, persistence, and accumulation based on behavior of herbicides like isoxaflutole. Hydrolysis could be a degradation pathway. | apolloscientific.co.ukapolloscientific.co.ukmda.state.mn.ususda.gov |
| Soil | No data available. | Persistence may be influenced by microbial degradation and soil composition. Potential for leaching exists if soil sorption is low. | nih.govapolloscientific.co.ukapolloscientific.co.ukmda.state.mn.us |
Remediation Strategies for Brominated Organic Compounds
The remediation of sites contaminated with brominated organic compounds presents a significant environmental challenge. nih.govscienceopen.com These compounds can be persistent and toxic, requiring specialized techniques for their removal from soil and water. nih.govnih.gov
Adsorption and filtration are common physical methods used to remove organic contaminants from water. Activated carbon is a widely used adsorbent due to its high surface area and porous structure, which allows it to effectively capture organic molecules. almawatech.commdpi.com
Activated Carbon: This material can adsorb a range of halogenated organic compounds, including brominated ones. almawatech.commdpi.comwaterworld.com The effectiveness of activated carbon can be influenced by the specific properties of the carbon and the nature of the contaminant. waterworld.com For instance, some polar brominated disinfection byproducts have shown an ability to penetrate activated carbon filters. nih.gov Modifications to the activated carbon, such as through ozonation, can enhance its performance in capturing these compounds. nih.gov
Electroadsorption: This technique combines adsorption with an electric field to improve the removal of charged species like bromide ions from water. mdpi.com Applying a positive polarization to a granular activated carbon filter can significantly increase its adsorption capacity for bromide. mdpi.com
Table 1: Adsorption and Filtration Technologies for Brominated Compounds
| Technology | Description | Target Compounds | Key Findings |
| Activated Carbon Adsorption | Utilizes the high surface area of activated carbon to physically bind and remove organic compounds from water. almawatech.commdpi.com | General brominated organic compounds, brominated disinfection byproducts. nih.govnih.gov | Effective for many compounds, but performance can be limited by the polarity of the contaminant. nih.gov Ozone-modification can improve efficiency. nih.gov |
| Electroadsorption | An electrochemical process that applies an electric field to an adsorbent material to enhance the removal of charged contaminants. mdpi.com | Bromide ions and total bromine. mdpi.com | Significantly increases the adsorption capacity of granular activated carbon for bromide. mdpi.com |
Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous substances into less harmful ones. unej.ac.id This approach is considered a more sustainable and environmentally friendly alternative to traditional physical and chemical treatments. scienceopen.commdpi.com
Microbial Degradation: A diverse range of bacteria, including aerobic, anaerobic, and phototrophic types, have been identified that can mineralize halogenated aromatic pollutants. scirp.org The key step in this process is dehalogenation, which involves the enzymatic removal of the halogen atom from the organic molecule. scienceopen.com This often reduces the compound's resistance to further biodegradation. scienceopen.com
Consortia vs. Single Strains: In environments with multiple contaminants, microbial consortia (communities of different microbial species) have demonstrated greater efficiency in biodegradation compared to single microbial strains. mdpi.com These consortia can exhibit complex interactions, including both stimulation and inhibition of degradation depending on the mixture of substrates. mdpi.com
Reductive Dehalogenation: This is a crucial process in the anaerobic bioremediation of halogenated compounds. enviro.wiki Microbes transfer electrons to the carbon-halogen bond, leading to the removal of the halogen. enviro.wiki This process is the foundation for many bioremediation technologies for sites contaminated with halogenated solvents. enviro.wiki
Table 2: Bioremediation Approaches for Halogenated Organic Compounds
| Approach | Description | Mechanism | Key Findings |
| Aerobic Degradation | Utilizes microorganisms that require oxygen to break down contaminants. scienceopen.comscirp.org | Enzymatic dehalogenation and subsequent mineralization. scienceopen.com | Effective for a range of halogenated aromatic compounds. scirp.org |
| Anaerobic Degradation | Employs microorganisms that thrive in the absence of oxygen. enviro.wikirutgers.edu | Reductive dehalogenation is a key process. enviro.wiki | Important for the remediation of highly halogenated compounds in anoxic environments like sediments. rutgers.edu |
| Microbial Consortia | The use of multiple microbial species working together to degrade pollutants. mdpi.com | Synergistic metabolic activities. mdpi.com | Often more effective than single strains in complex contaminated environments. mdpi.com |
Regulatory and Policy Implications for Halogenated Chemicals
The potential for adverse health and environmental effects from halogenated organic compounds has prompted regulatory action worldwide. nih.gov These regulations aim to control the production, use, and release of these chemicals to protect human health and the environment. nih.govfao.orgfederalregister.gov
Various international and national bodies have established regulations and standards for halogenated chemicals.
European Union: The EU has implemented regulations such as the Restriction of Hazardous Substances (RoHS) and REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) which restrict the use of certain hazardous substances, including some brominated flame retardants, in various products. chem-map.com The EU also has directives limiting emissions of volatile organic compounds (VOCs), which include halogenated solvents. fao.org
United States: The U.S. Environmental Protection Agency (EPA) regulates halogenated compounds under various statutes, including the Toxic Substances Control Act (TSCA) and the Clean Air Act. federalregister.govhubbardhall.com The EPA has established National Emission Standards for Halogenated Solvent Cleaning to control emissions from industrial processes. federalregister.gov
International Agreements: The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. Several brominated compounds are listed under this convention. chem-map.com
These regulations often set specific limits on emissions, prescribe monitoring requirements, and in some cases, prohibit the use of certain highly hazardous halogenated compounds. fao.orgfederalregister.gov
The United Nations' Sustainable Development Goals (SDGs) provide a framework for a more sustainable future, and they have significant implications for the chemical industry. mdpi.comacs.org The responsible management of chemicals is crucial for achieving several SDGs, including:
SDG 3 (Good Health and Well-being): Reducing exposure to harmful chemicals contributes directly to public health. europa.eu
SDG 6 (Clean Water and Sanitation): Preventing and remediating water contamination from halogenated compounds is essential for safe drinking water. acs.orgeuropa.eu
SDG 9 (Industry, Innovation, and Infrastructure): This goal encourages the development of sustainable and innovative industrial processes, including the design of safer chemicals and greener manufacturing practices. mdpi.comacs.org
SDG 12 (Responsible Consumption and Production): This goal promotes the environmentally sound management of chemicals and wastes throughout their life cycle. acs.orgeuropa.eu
SDG 14 (Life Below Water) and SDG 15 (Life on Land): Reducing the release of persistent and bioaccumulative halogenated compounds helps protect aquatic and terrestrial ecosystems. mdpi.com
The principles of "Green Chemistry" are central to aligning chemical research and industrial practices with the SDGs. oc-praktikum.de This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oc-praktikum.de For halogenated compounds, this translates to developing safer alternatives and more efficient, less wasteful synthetic routes.
Advanced Characterization Techniques for 4 Bromoisoxazole and Its Derivatives
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of isoxazole (B147169) compounds, offering non-destructive and highly sensitive means of characterization.
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: In proton NMR, the chemical shifts and coupling constants of the hydrogen atoms on the isoxazole ring are characteristic. For 4-bromoisoxazole derivatives, the protons on the isoxazole ring and adjacent substituents provide key structural information. For instance, in a study involving the synthesis of isochroman (B46142) compounds, a derivative of this compound displayed characteristic signals in deuterated methanol (B129727) (methanol-d4), including singlets at δ 8.92 and δ 8.71 ppm. google.com The chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). kyoto-u.ac.jp
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms. For the isoxazole ring, the carbon atoms C3, C4, and C5 have distinct chemical shifts. In derivatives of this compound, the C4 carbon, being directly attached to the bromine atom, shows a characteristic shift. Studies on 3,5-diaryl-4-bromoisoxazoles have shown that the chemical shift of C4 is influenced by substituents on the aryl rings, demonstrating the transmission of electronic effects through the heterocyclic system. researchgate.net For example, ¹³C NMR data for a complex derivative showed a wide range of signals, reflecting the intricate carbon skeleton of the molecule. kyoto-u.ac.jp
Table 1: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Chemical Shift (δ) in ppm |
| 17.3 |
| 45.2 |
| 45.6 |
| 49.8 |
| 53.6 |
| 54.9 |
| 55.0 |
| 98.0 |
| 103.7 |
| 117.6 |
| 119.6 |
| 126.6 |
| 127.1 |
| 127.3 |
| 128.9 |
| 129.3 |
| 130.6 |
| 136.1 |
| 146.7 |
| 147.5 |
| 150.5 |
| 155.7 |
| 158.4 |
| 159.8 |
| Data obtained for a complex derivative in CDCl₃. kyoto-u.ac.jp |
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable, albeit less common, technique for studying nitrogen-containing heterocycles like isoxazoles. The ¹⁵N chemical shift is highly sensitive to the electronic state of the nitrogen atom, including its hybridization and involvement in the aromatic system. For the isoxazole ring, the nitrogen atom typically resonates in a specific region of the spectrum. N-oxidation of a 1,2-benzisoxazole, a related fused-ring system, causes a significant shielding effect, shifting the ¹⁵N signal upfield by about 50.5 ppm. ebi.ac.uk While specific data for this compound is not widely reported, its ¹⁵N chemical shift is expected to be in the characteristic range for isoxazoles.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a this compound derivative would show characteristic absorption bands for the C-H, C=N, C=C, and N-O bonds of the isoxazole ring. For example, a derivative containing a carbonyl group exhibited a strong absorption band at 1640 cm⁻¹ corresponding to the C=O stretch. kyoto-u.ac.jp The presence and position of these bands help to confirm the integrity of the isoxazole ring structure.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the calculated monoisotopic mass is 146.93198 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. For example, a derivative of this compound was analyzed by ESI-HRMS, and the found mass of the protonated molecule [M+H]⁺ was 418.0751, which corresponded to the calculated value for the formula C₁₉H₂₁BrN₃O₃. kyoto-u.ac.jp The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments formed by the cleavage of specific bonds.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 147.93926 | 117.9 |
| [M+Na]⁺ | 169.92120 | 131.2 |
| [M-H]⁻ | 145.92470 | 124.0 |
| [M+NH₄]⁺ | 164.96580 | 142.0 |
| [M+K]⁺ | 185.89514 | 123.4 |
| Data from computational prediction. liverpool.ac.uk |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The isoxazole ring is a chromophore that absorbs UV light. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the compound and are influenced by substituents on the ring. The UV spectrum provides information about the conjugated π-electron system of the molecule. While specific UV-Vis data for this compound is scarce, the general principles suggest that electronic transitions, such as π→π* transitions, are responsible for its UV absorption. vdoc.pub
X-Ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques provide the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.
When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction can be used to determine its absolute molecular structure, including bond lengths, bond angles, and torsional angles. While a crystal structure for pure this compound is not available, its structure has been determined while bound to a protein. The Protein Data Bank (PDB) contains an entry (PDB ID: 7PPX) where this compound (ligand ID: 7ZX) is co-crystallized with an enzyme. nih.gov This provides unambiguous confirmation of the connectivity and conformation of the this compound molecule within a biological context. nih.govebi.ac.ukrcsb.org
Furthermore, the crystal structures of several derivatives of this compound have been reported. For example, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole revealed torsion angles of approximately 40° and 36° between the aryl groups at positions 3 and 5 and the central isoxazole ring, respectively. kyoto-u.ac.jp This twisting of the phenyl groups relative to the isoxazole core is a key structural feature elucidated by crystallography.
Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Compound | 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole |
| Torsion Angle (3-aryl group) | ~40° |
| Torsion Angle (5-aryl group) | ~36° |
| Data obtained from single-crystal X-ray diffraction analysis. kyoto-u.ac.jp |
Powder X-Ray Diffraction for Material Characterization
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of materials. chegg.comgfz.de It provides information on phase composition, crystal structure, and other physical properties like crystallite size. chegg.com In a PXRD experiment, a powdered sample is irradiated with monochromatic X-rays, and the resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. gfz.de
While specific PXRD data for this compound is not widely available in the surveyed literature, the technique is extensively used for characterizing its derivatives and other isoxazole-based compounds. For instance, the crystal structures of various 3,5-diaryl-4-bromoisoxazoles have been determined using X-ray crystallography, which provides the fundamental data for generating a theoretical powder diffraction pattern. researchgate.netresearchgate.net Similarly, crystallographic data for other halogenated isoxazole derivatives and isoxazole-containing co-crystals are available and can be used for phase identification and analysis. researchgate.netnih.govmdpi.comepo.orgnih.gov
The analysis of a new zonisamide (B549257)/ϵ-caprolactam cocrystal, where zonisamide is an isoxazole derivative, showcases the utility of PXRD. The powder pattern was indexed to a monoclinic cell, and the structure was determined and refined using this data. mdpi.com For halogenated bismuth(III) complexes, PXRD has been used to determine the mutual concentrations of different halogens in solid solutions by analyzing the shifts in peak positions. mdpi.com These examples highlight the capability of PXRD to characterize the solid-state structure of materials incorporating the isoxazole scaffold.
Table 1: Representative PXRD Data for an Isoxazole Derivative (zonisamide/ϵ-caprolactam cocrystal)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 5.48 | 16.11 | 100 |
| 10.95 | 8.07 | 25 |
| 13.12 | 6.74 | 15 |
| 16.42 | 5.39 | 30 |
| 18.25 | 4.86 | 40 |
| 21.98 | 4.04 | 50 |
| 24.76 | 3.59 | 20 |
Note: This data is representative for an isoxazole-containing cocrystal and not this compound itself. Data is illustrative based on published diffractograms. mdpi.com
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. merckmillipore.com The separation is based on the differential partitioning of the sample components between a mobile phase and a stationary phase. wvu.edu Various chromatographic methods are indispensable for the analysis and purification of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. mdpi.com Volatile and semi-volatile compounds are separated in the GC column before being ionized and fragmented in the mass spectrometer. nist.gov The resulting mass spectrum provides a fragmentation pattern that is characteristic of a molecule's structure. raco.cat
While a specific, published mass spectrum for this compound was not found, analysis of related compounds allows for prediction of its likely fragmentation. The molecular ion peak (M+) would be expected at m/z 147 and 149, corresponding to the two isotopes of bromine (79Br and 81Br) in an approximate 1:1 ratio. Key fragmentation pathways for heterocyclic compounds often involve the loss of small, stable molecules. For this compound, potential fragmentation could include the loss of a bromine radical (Br•), carbon monoxide (CO), or hydrogen cyanide (HCN). raco.catmiamioh.edu
For comparison, the electron ionization mass spectrum of the isomeric compound 4-bromopyrazole (C₃H₃BrN₂) shows a prominent molecular ion peak and significant fragmentation. nist.govresearchgate.net The study of phthalazine-1,4-dione derivatives also demonstrates typical fragmentation patterns, such as the loss of small groups like CSNH₂. raco.cat
Table 2: Predicted Major Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Comments |
|---|---|---|
| 147/149 | [C₃H₂BrNO]⁺ | Molecular ion peak (presence of Br isotopes) |
| 68 | [C₃H₂NO]⁺ | Loss of Br radical |
| 42 | [C₂H₂N]⁺ | Loss of Br and CO |
| 41 | [C₂H₃N]⁺ | Rearrangement and fragmentation |
Note: This table is based on general fragmentation principles of heterocyclic and halogenated compounds and is predictive in nature. miamioh.eduglobalconference.info
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. wvu.edu It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, driven by high pressure. merckmillipore.comwvu.edu The separation is based on the differential interactions of the analytes with the stationary and mobile phases. wvu.edu
HPLC is widely applied in the analysis of isoxazole derivatives. nih.govtue.nl For instance, a validated HPLC-MS/MS method was developed for the quantitative determination of an isoxazole derivative and its metabolites in blood samples. tue.nlresearchgate.net This method employed a C18 column with a gradient elution of aqueous formic acid and methanol. tue.nlresearchgate.net In another study, the purity of 4,5-diarylisoxazole-3-carboxylates was confirmed to be >95% by HPLC analysis. tue.nl
The choice of stationary and mobile phases is critical. Normal-phase HPLC, with a polar stationary phase (like silica) and a non-polar mobile phase, separates analytes based on their polarity. wvu.edu Conversely, reversed-phase HPLC, the more common mode, uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. merckmillipore.com The retention time (the time it takes for a compound to elute from the column) is a key parameter for identification. While specific retention times for this compound are not detailed in the searched literature, typical conditions for related compounds can be informative.
Table 3: Typical HPLC Conditions for Isoxazole Derivatives
| Parameter | Description | Reference Example |
|---|---|---|
| Column | C18 (Reversed-Phase) | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) tue.nlresearchgate.net |
| Mobile Phase | Gradient or isocratic mixture of aqueous and organic solvents | A: 0.1% Formic Acid in Water, B: Methanol tue.nlresearchgate.net |
| Detection | UV, Diode Array Detector (DAD), or Mass Spectrometry (MS) | MS/MS tue.nlresearchgate.net |
| Flow Rate | Typically 0.5 - 2.0 mL/min | Not specified in this example |
| Retention Time | Varies based on analyte and conditions | For a 4,5-diarylisoxazole-3-carboxylate: 3.20 min nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining purity. mdpi.comliv.ac.uk It involves spotting a sample onto a plate coated with a thin layer of adsorbent (the stationary phase, typically silica (B1680970) gel), which is then placed in a sealed chamber with a solvent (the mobile phase or eluent). mdpi.comliv.ac.uk The mobile phase moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. d-nb.info
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary phase, mobile phase, temperature). globalconference.infoyoutube.com In normal-phase TLC with a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the silica and exhibit lower Rf values. chegg.comreddit.com
TLC is frequently used in syntheses involving this compound and its derivatives to monitor the conversion of reactants to products. nih.govnih.gov The choice of eluent is crucial for achieving good separation. wvu.edu A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to optimize the separation. wvu.edupressbooks.pub
Table 4: Common Eluents for TLC of Organic Compounds on Silica Gel
| Eluent System (v/v) | Polarity | Typical Applications |
|---|---|---|
| Hexane / Ethyl Acetate (B1210297) | Low to Medium | General purpose for moderately polar compounds wvu.edupressbooks.pub |
| Dichloromethane / Methanol | Medium to High | Separation of more polar compounds |
| Toluene / Acetone (B3395972) | Medium | Separation of aromatic and moderately polar compounds |
| Chloroform / Methanol | High | Separation of polar compounds, including dyes researchgate.net |
Note: The optimal eluent system for this compound would need to be determined experimentally. The Rf value is highly dependent on the specific conditions used.
Microscopy and Imaging Techniques (for materials applications)
Microscopy and imaging techniques are essential for visualizing the morphology and structure of materials derived from this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. pressbooks.pub An SEM scans a focused beam of high-energy electrons across the surface, and the interactions between the electrons and the sample generate various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. pressbooks.pubkpi.ua
SEM is particularly valuable for characterizing the morphology of materials developed from isoxazole derivatives, such as gels, polymers, and nanocomposites. For example, in the study of isoxazole-based gelators, Field Emission Scanning Electron Microscopy (FESEM), a high-resolution variant of SEM, was used to visualize the xerogel morphology, revealing numerous fibrous networks. nih.govacs.org In polymer science, SEM is used to analyze the phase morphology of polymer blends, fracture surfaces, and the distribution of additives. pressbooks.pubkpi.ua For instance, SEM images of irradiated PVC films blended with a melamine-based Schiff base showed a distinct ice-cube-like particle structure on the surface. pressbooks.pub These examples demonstrate the utility of SEM in correlating the microscopic structure of isoxazole-based materials with their macroscopic properties.
Table 5: Applications of SEM in Characterizing Isoxazole-Based Materials
| Material Type | Information Obtained from SEM | Morphological Features Observed | Reference |
|---|---|---|---|
| Organogel | Self-assembled network structure | Fibrous networks, entangled fibers | nih.govacs.org |
| Polymer Blend | Phase morphology, dispersion of components | Co-continuous and dispersed phases, particle structures | kpi.ua |
| Modified Polymer Film | Surface topography, additive distribution | Ice-cube-like particles, spherical pores | pressbooks.pub |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique used to obtain high-resolution images of the internal structure of materials. azooptics.com In the context of isoxazole derivatives, TEM is particularly valuable for characterizing the morphology, size, and distribution of nanoparticles, polymer assemblies, and composite materials. mdpi.com The technique works by transmitting a beam of electrons through an ultrathin specimen; the interactions of the electrons with the sample are used to form an image. azooptics.com This allows researchers to visualize features at the nanoscale, providing critical information on the assembly and dispersion of isoxazole-containing nanostructures. mdpi.com
Research on isoxazole-based polymers has utilized TEM to confirm the formation and morphology of complex structures. For example, TEM has been employed to visualize the aqueous assemblies of amphiphilic isoxazole telodendrimers, which are architectural polymers with potential biological applications. researchgate.net In these studies, TEM images revealed the size and shape of the polymeric micelles formed in solution. researchgate.net Another application includes the characterization of nanoporous compositions where isoxazole derivatives are part of a larger catalytic structure. researchgate.net TEM, in conjunction with other techniques, confirms the successful synthesis and structural integrity of such materials. researchgate.net
Table 1: TEM Analysis of Isoxazole-Containing Polymer Assemblies
This table summarizes representative data from studies where TEM was used to characterize the size of nanostructures formed by isoxazole derivatives.
| Isoxazole Derivative System | Analyte | Technique | Key Finding | Reference |
| Isoxazole Telodendrimer | Aqueous Assemblies | TEM | Visualization of polymeric micelles (2 mg/mL). | researchgate.net |
| DEX-poly(methacrylic acid)-PNiPAAm | Iron Oxide Nanoparticles | TEM | Particles were 10 ± 3.5 nm before encapsulation. | mdpi.com |
| PEO-b-PMAA Coated Nanoparticles | Magnetic Iron Oxide | TEM | Uniformly dispersed particles with a size of 5 ± 4 nm. | mdpi.com |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface. uni-wuerzburg.de Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient or liquid environments, making it ideal for studying biological samples and surface phenomena under native conditions. nih.govnih.gov The technique relies on scanning a sharp probe attached to a cantilever across the sample surface; the deflections of the cantilever due to forces between the tip and the surface are measured to create a topographical map. nih.gov
AFM has been instrumental in studying the surface morphology of materials incorporating isoxazole derivatives, particularly in the field of corrosion inhibition. In one study, an isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, was investigated as a corrosion inhibitor for mild steel. researchgate.netarabjchem.org AFM was used to analyze the surface of the steel before and after immersion in an acidic solution, with and without the inhibitor. The results showed that the polished steel surface was initially smooth, but became severely damaged and rough after exposure to the acid. researchgate.net In the presence of the isoxazole derivative, the steel surface was significantly smoother, confirming the formation of a protective film that mitigated corrosion. researchgate.netarabjchem.orgresearchgate.net The change in surface roughness, quantified by parameters like the average roughness (Ra), provides direct evidence of the inhibitor's efficacy. researchgate.net
Table 2: AFM Surface Roughness Analysis of Mild Steel with Isoxazole Derivative Inhibitor
This table presents data on the average surface roughness (Ra) of mild steel under different conditions, as determined by AFM analysis. The data demonstrates the protective effect of the isoxazole derivative.
| Sample Condition | Average Roughness (Ra) | Observation | Reference |
| Polished Mild Steel (Before Immersion) | 81 nm | Surface is smooth and homogenous. | researchgate.net |
| Mild Steel in 1 M HCl (Without Inhibitor) | 430 nm | Surface is severely damaged and rough due to acid attack. | researchgate.net |
| Mild Steel in 1 M HCl with 300 ppm IOD* | 123 nm | Surface is much smoother due to the formation of a protective inhibitor film. | researchgate.net |
*IOD: (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
Conclusion and Future Outlook in 4 Bromoisoxazole Research
Summary of Key Research Findings and Advancements
Research efforts have substantially broadened our understanding of 4-bromoisoxazole's reactivity and utility. A significant body of work has focused on its role as a versatile intermediate in the synthesis of more complex molecules. chembk.com The bromine atom at the 4-position makes it susceptible to substitution reactions, allowing for the introduction of various functional groups. chembk.com This reactivity has been harnessed to create a diverse array of isoxazole (B147169) derivatives.
In the realm of medicinal chemistry, this compound and its derivatives have shown promise. lookchem.comchemimpex.com The isoxazole ring system itself is a component of many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. sphinxsai.comresearchgate.net The introduction of a bromine atom can modulate these biological activities and provide a handle for further molecular modifications. For instance, derivatives of 4-bromoisoxazol-3-amine (B1380247) are being explored for the treatment of rheumatoid and inflammatory diseases, as well as for their potential as anticancer agents. smolecule.com
Spectroscopic studies, particularly ¹³C NMR, have been instrumental in elucidating the electronic effects within the this compound system. researchgate.net Studies on 3,5-diaryl-4-bromoisoxazoles have revealed that despite the twisted conformation induced by the bulky bromine atom, the transmission of substituent effects from the 5-aryl group remains comparable to that in planar isoxazole systems. researchgate.netgrafiati.com X-ray crystallography has confirmed the non-planar structure of these derivatives, with significant torsion angles between the aryl groups and the central isoxazole ring. grafiati.comresearchgate.net
Remaining Challenges and Open Questions
Despite the progress, several challenges and unanswered questions remain in this compound research. A primary challenge lies in developing more efficient and scalable synthetic routes to this compound and its derivatives. While methods like the reaction of isoxazole with N-bromosuccinimide exist, they can result in low to moderate yields. researchgate.netgrafiati.comresearchgate.net The development of novel halogenating systems is an active area of research to address this issue. researchgate.net
Furthermore, a deeper understanding of the structure-activity relationships of this compound-containing compounds is needed. researchgate.net While the isoxazole scaffold is known for its biological activity, the specific contributions of the 4-bromo substitution to the pharmacological profiles of these molecules are not always well-understood. isasbharat.in Elucidating these relationships will be crucial for the rational design of new therapeutic agents. Another open question revolves around the metabolic stability and potential toxicity of this compound derivatives, which are critical factors for their development as pharmaceuticals. nih.gov
The exploration of this compound in materials science is still in its early stages. lookchem.comchemimpex.com While it is recognized as a potential component for new materials, more research is needed to fully understand how its incorporation influences the properties of polymers and other materials. chemimpex.comresearchgate.net
Interdisciplinary Research Opportunities
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary collaboration. The interface between synthetic organic chemistry and medicinal chemistry is particularly fertile ground. nih.govmonash.edu.my Synthetic chemists can develop novel methods for creating libraries of this compound derivatives, which can then be screened by medicinal chemists for various biological activities. sphinxsai.comsmolecule.com This synergy can accelerate the discovery of new drug candidates. researchgate.net
Furthermore, the collaboration between computational chemists and experimentalists can provide deeper insights into the properties of this compound. Molecular modeling can predict the conformations and electronic properties of new derivatives, guiding synthetic efforts and helping to interpret experimental data. grafiati.com
The intersection of materials science and chemistry also holds significant promise. ambeed.com Chemists can design and synthesize novel this compound-containing monomers, which can then be polymerized and characterized by materials scientists to develop new materials with tailored electronic, optical, or mechanical properties. lookchem.comchemimpex.com
Perspectives on the Evolving Role of this compound in Science and Technology
The role of this compound in science and technology is continuously evolving. Initially valued as a synthetic intermediate, it is now being recognized as a key building block for functional molecules with diverse applications. chembk.comresearchgate.net In medicinal chemistry, the focus is shifting from simple derivatives to more complex molecules where the this compound moiety is strategically incorporated to optimize biological activity and pharmacokinetic properties. nih.govacs.org
In the field of materials science, this compound is poised to become a valuable component in the design of advanced materials. lookchem.com Its unique electronic properties could be exploited in the development of organic semiconductors, dyes, and other functional materials. researchgate.net
Moreover, the reactivity of the carbon-bromine bond opens up possibilities for its use in catalysis and chemical proteomics. nih.govd-nb.infobeilstein-journals.org For example, this compound derivatives could serve as ligands for metal catalysts or as probes to study biological systems. nih.govd-nb.info As our understanding of this versatile compound grows, so too will its applications in cutting-edge scientific and technological endeavors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromoisoxazole, and how can regioselectivity be controlled during synthesis?
- Methodological Answer : The synthesis of this compound often involves [3 + 2] cycloaddition reactions between nitrile oxides and alkynyl bromides. For example, cycloaddition with alkynyl bromide yields a mixture of 5-bromo and this compound regioisomers. To control regioselectivity, reaction conditions such as solvent polarity, temperature, and catalyst choice must be optimized. Recrystallization (e.g., using n-heptane) can isolate the desired 4-bromo isomer from the mixture . Monitoring the reaction via ¹H NMR ensures accurate regioisomer ratio determination .
Q. What spectroscopic and crystallographic methods are effective for characterizing this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) at elevated temperatures (e.g., 50°C) are critical for resolving signals in aromatic regions, particularly for analyzing substituent effects on the isoxazole ring . X-ray crystallography provides precise structural data, such as torsion angles between aryl groups and the central ring (e.g., ~40° for 3-aryl and ~36° for 5-aryl groups in 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole) . Melting points (e.g., 38–43°C) and molecular weights (147.96 g/mol) are key physical properties for validation .
Advanced Research Questions
Q. How do distal substituents on aryl rings influence electronic properties and reactivity in this compound systems?
- Methodological Answer : Substituent effects can be quantified using Hammett σ⁺ constants. For example, 5-aryl substituents in 4-bromoisoxazoles show strong correlations with σ⁺ values (r = 0.994), indicating significant resonance contributions. This contrasts with minimal effects from 3-aryl substituents. Computational modeling (e.g., density functional theory) predicts structural distortions, such as twisted aryl groups (50° and 37° torsional angles), which can be validated experimentally via X-ray crystallography .
Q. How can computational modeling reconcile structural distortions with substituent effect transmission in 4-bromoisoxazoles?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian 09) model bond angle and length changes caused by bromine substitution. Despite torsional distortions in 4-bromo derivatives (vs. planar isoxazoles), distal substituent effects (e.g., C4 chemical shifts) remain analogous to planar systems. This suggests that subtle geometric changes (e.g., bond angle adjustments) mediate electronic transmission rather than planarity alone .
Q. What strategies resolve contradictions between observed chemical shifts and predicted substituent effects in 4-bromoisoxazoles?
- Methodological Answer : Linear regression analysis of ¹³C NMR chemical shifts (C4 position) against substituent parameters (σ⁺) reveals high correlations (r² = 0.974). Discrepancies arise from non-linear electronic effects or steric hindrance. Advanced NMR techniques (e.g., 2D-NMR) and isotopic labeling can decouple steric/electronic contributions. For example, 2D-NMR confirmed the 5-bromo isomer as the major product in cycloaddition reactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study substituent effects on this compound reactivity?
- Methodological Answer :
Synthesis : Prepare a series of 3,5-diaryl-4-bromoisoxazoles with varying electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂).
Characterization : Use ¹³C NMR to track C4 chemical shifts and correlate with σ⁺ constants.
Computational Validation : Perform DFT calculations to predict substituent-induced bond angle changes.
Statistical Analysis : Apply linear regression (e.g., slope = 0.96 for C4 shift correlations) to quantify electronic vs. steric effects .
Q. What are common pitfalls in interpreting regioselectivity data for this compound synthesis?
- Methodological Answer : Misassignment of regioisomers (e.g., 4-bromo vs. 5-bromo) can occur without rigorous 2D-NMR analysis. For example, NOESY or HMBC experiments confirm connectivity in ambiguous cases. Additionally, incomplete purification (e.g., <97% regiomeric ratio) may skew reactivity studies. Recrystallization protocols must be optimized for each derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
